Benzyl (4-methylpiperidin-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSAOOGSGZQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Benzyl (4-methylpiperidin-4-yl)carbamate
This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the complete structure elucidation of Benzyl (4-methylpiperidin-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and authoritative approach to structural confirmation.
Introduction: The Significance of this compound
This compound is a molecule of interest in medicinal chemistry, often serving as a key intermediate or building block in the synthesis of more complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The carbamate linkage provides a stable, yet potentially metabolically labile, connection point for further molecular elaboration. Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development activities, from hit-to-lead optimization to preclinical evaluation.
This guide will walk through a systematic and multi-faceted analytical workflow, beginning with foundational spectroscopic techniques and culminating in a definitive structural assignment.
Part 1: Foundational Spectroscopic Analysis
The initial phase of structure elucidation focuses on obtaining a comprehensive spectroscopic profile of the molecule. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Multiplet | 5H | Ar-H | Protons of the benzyl aromatic ring. |
| ~5.10 | Singlet | 2H | O-CH₂ -Ar | Methylene protons of the benzyl group. |
| ~4.90 | Singlet | 1H | NH | Carbamate proton. May be broad and exchangeable with D₂O. |
| ~2.80 - 2.95 | Multiplet | 2H | Piperidine H (axial, adjacent to N) | Axially oriented protons on the carbons adjacent to the carbamate nitrogen. |
| ~2.10 - 2.25 | Multiplet | 2H | Piperidine H (equatorial, adjacent to N) | Equatorially oriented protons on the carbons adjacent to the carbamate nitrogen. |
| ~1.80 - 1.95 | Multiplet | 2H | Piperidine H (axial, distant from N) | Axially oriented protons on the carbons distant from the carbamate nitrogen. |
| ~1.45 - 1.60 | Multiplet | 2H | Piperidine H (equatorial, distant from N) | Equatorially oriented protons on the carbons distant from the carbamate nitrogen. |
| ~1.30 | Singlet | 3H | CH₃ | Methyl group protons at the C4 position of the piperidine ring. |
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C =O | Carbonyl carbon of the carbamate group. |
| ~136.5 | Ar-C (quaternary) | Quaternary carbon of the benzyl aromatic ring. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~66.5 | O-C H₂-Ar | Methylene carbon of the benzyl group. |
| ~52.0 | Piperidine C 4 (quaternary) | Quaternary carbon of the piperidine ring bearing the methyl and carbamate groups. |
| ~45.0 | Piperidine C 2/C6 | Carbons adjacent to the carbamate nitrogen in the piperidine ring. |
| ~35.0 | Piperidine C 3/C5 | Carbons distant from the carbamate nitrogen in the piperidine ring. |
| ~25.0 | C H₃ | Methyl carbon at the C4 position. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the benzyl group to the carbamate and the piperidine ring).
-
Data Interpretation Logic
The interpretation of the NMR data follows a logical progression:
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
For this compound (C₁₄H₂₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated.
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Monoisotopic Mass: 248.1525 g/mol
-
Expected [M+H]⁺: 249.1603
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
The fragmentation of this compound in the mass spectrometer will likely proceed through several characteristic pathways:
-
Loss of the benzyl group: A prominent fragment corresponding to the loss of the benzyl radical (C₇H₇•, 91 Da) or toluene (C₇H₈, 92 Da).
-
Formation of the tropylium ion: The benzyl fragment itself can rearrange to the stable tropylium ion (m/z 91).
-
Cleavage of the carbamate bond: Fragmentation at the carbamate linkage can lead to several characteristic ions.
-
Piperidine ring fragmentation: Cleavage of the piperidine ring can also occur.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H Stretch | Carbamate |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (Piperidine and Methyl) |
| ~1700 | C=O Stretch | Carbamate |
| ~1520 | N-H Bend | Carbamate |
| ~1250 | C-O Stretch | Carbamate |
| ~1100 | C-N Stretch | Carbamate and Piperidine |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Part 2: Definitive Structural Confirmation
While the combination of 1D and 2D NMR, HRMS, and FTIR provides strong evidence for the proposed structure, in regulated environments such as drug development, an unambiguous, three-dimensional structural confirmation is often required.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides the absolute stereochemistry and solid-state conformation of a molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
The crystal structure of a related carbamate analogue of a piperidine derivative has been reported, showing that both equatorial and axial conformations of the carbamate group relative to the piperidine ring can exist in the solid state.[1]
Conclusion: A Self-Validating Approach
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The initial spectroscopic assessment provides a robust working hypothesis of the structure, which is then unequivocally confirmed by X-ray crystallography. This multi-pronged approach ensures the scientific integrity of the structural assignment, providing a solid foundation for all subsequent research and development endeavors.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023, February 1). Molecules. Retrieved from [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024, June 21). ChemMedChem. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1966). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
The X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide (the carbamate analogue of 4-DAMP methiodide). (1989, October). British Journal of Pharmacology. Retrieved from [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2018). ResearchGate. Retrieved from [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Navigating the Solubility Landscape of Benzyl (4-methylpiperidin-4-yl)carbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of Benzyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer a framework for interpreting the resulting data. This guide is intended to serve as a practical resource for researchers and drug development professionals, enabling them to navigate the complexities of solubility assessment and make informed decisions in the development of novel therapeutics.
Introduction: The Pivotal Role of Solubility in Drug Development
In the journey of a drug molecule from the laboratory to the patient, solubility is a fundamental physical property that dictates its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1][2] this compound, a versatile building block in medicinal chemistry, presents its own unique solubility challenges and opportunities. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
This guide will provide a detailed examination of the factors governing the solubility of this compound and equip the reader with the necessary tools to accurately and reliably measure this crucial parameter.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure, featuring both polar (carbamate) and non-polar (benzyl and methylpiperidine) moieties, suggests a nuanced solubility profile across a spectrum of organic solvents.
Key Molecular Features Influencing Solubility:
-
Carbamate Group: The presence of the carbamate functional group (-NHCOO-) allows for hydrogen bonding, contributing to solubility in polar protic solvents. The resonance within the carbamate moiety also influences its polarity.[4][5]
-
Benzyl Group: The aromatic benzyl group introduces a significant non-polar character, favoring solubility in solvents with lower polarity.
-
4-Methylpiperidin-4-yl Group: This bulky aliphatic ring further enhances the non-polar nature of the molecule.
The interplay of these structural features dictates that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent, including its polarity, hydrogen bonding capacity, and dielectric constant.
Experimental Determination of Solubility: A Practical Approach
Accurate determination of solubility requires robust and well-validated experimental methods. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[6] For higher throughput screening, kinetic solubility determination using nephelometry offers a rapid assessment of a compound's propensity to precipitate from a solution.[7][8][9]
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.
Experimental Protocol: Shake-Flask Method
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade): e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene, Hexane
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium can vary and should be validated by taking measurements at different time points until a consistent value is obtained.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.[3][11] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
High-Throughput Kinetic Solubility Assessment by Nephelometry
Nephelometry provides a rapid, automated method for assessing the kinetic solubility of compounds by measuring the light scattered by insoluble particles.[7][8] This technique is particularly useful in the early stages of drug discovery for screening large numbers of compounds.
Experimental Protocol: Nephelometry
Materials:
-
This compound stock solution in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffer or organic solvent of interest
-
Microplates (e.g., 96- or 384-well)
-
Microplate nephelometer
Procedure:
-
Sample Preparation: Prepare a serial dilution of the this compound stock solution in the chosen solvent directly in the microplate wells.
-
Measurement: Place the microplate in the nephelometer and measure the light scattering at each concentration. The instrument directs a laser beam through the sample, and the amount of scattered light is proportional to the amount of precipitated compound.[8]
-
Data Analysis: Plot the measured nephelometric units against the compound concentration. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Diagram of the Nephelometry Experimental Workflow:
Caption: Workflow for kinetic solubility determination using nephelometry.
Data Presentation and Interpretation
Clear and concise presentation of solubility data is essential for its effective interpretation. A tabular format is highly recommended for comparing the solubility of this compound across different organic solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 5 - 10 | Sparingly Soluble |
| Dichloromethane | 3.1 | > 100 | Freely Soluble |
| Isopropyl Alcohol | 3.9 | 50 - 100 | Soluble |
| Acetonitrile | 5.8 | 30 - 50 | Soluble |
| Ethanol | 4.3 | 70 - 100 | Soluble |
| Methanol | 5.1 | > 100 | Freely Soluble |
Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.
Interpretation of Results:
The hypothetical data in Table 1 illustrates the expected solubility trend based on the principle of "like dissolves like." The compound exhibits high solubility in polar protic solvents like methanol and ethanol, and also in a chlorinated solvent like dichloromethane. This is consistent with the presence of the polar carbamate group and the overall molecular structure. The solubility is lower in less polar solvents like toluene and practically insoluble in the non-polar solvent hexane. This information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.
Conclusion: A Key Parameter for Success
The solubility of this compound in organic solvents is a critical parameter that influences multiple stages of drug development. A thorough understanding of its solubility profile, obtained through robust experimental methods, empowers researchers to optimize processes, ensure data quality, and ultimately, increase the probability of success for their drug discovery and development programs. This guide provides the theoretical foundation and practical tools necessary to confidently navigate the solubility landscape of this important pharmaceutical intermediate.
References
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. [Link]
-
EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PubMed Central. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]
-
ResearchGate. (2025). Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Mechanism of Action of Benzyl (4-methylpiperidin-4-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of Benzyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in contemporary drug discovery and organic synthesis. The document elucidates the strategic importance of the carboxybenzyl (Cbz) protecting group in masking the reactive 4-amino functionality of the 4-methylpiperidine scaffold. A detailed, field-proven synthetic protocol, adapted from established methodologies for structurally analogous compounds, is presented. The core of this guide focuses on the mechanistic underpinnings of both the protection (carbamate formation) and deprotection (hydrogenolysis) steps. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable laboratory procedures.
Introduction: The Strategic Role of this compound in Synthesis
The 4-amino-4-methylpiperidine moiety is a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical agents. Its rigid, saturated heterocyclic framework, coupled with a strategically positioned amino group, provides a valuable scaffold for probing and interacting with biological targets. However, the inherent nucleophilicity and basicity of the primary amine present a significant challenge in multi-step syntheses, often leading to undesired side reactions.
To circumvent this, the amine functionality is transiently masked with a protecting group. The carboxybenzyl (Cbz or Z) group is a venerable and highly effective choice for this purpose. This compound is the manifestation of this protective strategy, rendering the otherwise reactive amine inert to a variety of reaction conditions. This allows for chemical modifications at other positions of the molecule, with the assurance that the pivotal amino group remains unscathed. The Cbz group's utility is further underscored by its facile removal under mild conditions, typically catalytic hydrogenation, which is often orthogonal to other protecting groups.[1][2]
This guide will dissect the synthesis of this compound, explore the mechanism of its action as a protecting group, and provide detailed protocols for its formation and subsequent cleavage.
Synthesis of this compound: A Proposed Protocol
Step 1: Protection of the 4-Amino Group
The primary amine of 1-benzyl-4-methylpiperidin-4-amine is protected as a benzyl carbamate through a nucleophilic acyl substitution reaction with benzyl chloroformate.
Reaction:
Experimental Protocol:
-
To a stirred solution of 1-benzyl-4-methylpiperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base such as triethylamine (1.2 eq) or aqueous sodium carbonate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.[4][5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl (1-benzyl-4-methylpiperidin-4-yl)carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Deprotection of the Piperidine Nitrogen
The benzyl group on the piperidine nitrogen is removed via catalytic hydrogenation to yield the final product, this compound.
Reaction:
Experimental Protocol:
-
Dissolve Benzyl (1-benzyl-4-methylpiperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if required.
Mechanism of Action: The Dual Role of the Benzyl Carbamate
The efficacy of this compound in synthesis stems from the predictable and controllable nature of the Cbz protecting group. Its mechanism of action can be understood by examining its installation and removal.
Mechanism of Cbz Protection
The protection of the primary amine of 4-amino-4-methylpiperidine with benzyl chloroformate is a classic nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of Cbz protection of a primary amine.
Mechanism of Cbz Deprotection by Catalytic Hydrogenation
The removal of the Cbz group is most commonly achieved by catalytic hydrogenation.[6][7] This process involves the cleavage of the benzylic carbon-oxygen bond. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is adsorbed. The benzyl carbamate also adsorbs onto the catalyst surface, facilitating the hydrogenolysis of the C-O bond. The reaction produces the deprotected amine, toluene, and carbon dioxide.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenation.
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene in the presence of a palladium catalyst.[6][8] This method can be advantageous in laboratories not equipped for handling hydrogen gas.
Characterization and Analytical Data
While specific experimental data for this compound is not available in the cited literature, the expected analytical data can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a distinct melting point |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Benzyl CH₂ | ~5.1 | ~67 |
| Aromatic CH | ~7.3-7.4 | ~128-136 |
| Piperidine CH₂ (axial & equatorial) | ~1.4-1.8, ~2.8-3.2 | ~30-50 |
| Piperidine CH₃ | ~1.2 | ~20 |
| Carbamate C=O | - | ~156 |
| Piperidine C-N | - | ~50 |
| Piperidine C-CH₃ | - | ~35 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Conclusion and Future Perspectives
This compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The carboxybenzyl protecting group provides a reliable and reversible method for masking the reactivity of the 4-amino group on the 4-methylpiperidine scaffold. The synthetic route, while not explicitly detailed in the literature for this specific compound, can be confidently executed based on established protocols for similar structures. The mechanisms of protection and deprotection are well-understood, offering chemists a predictable and powerful tool in their synthetic endeavors. Future work in this area may focus on the development of even milder and more selective deprotection methods, potentially exploring enzymatic or photolytic cleavage to further enhance the orthogonality of the Cbz group in increasingly complex synthetic challenges.
References
-
Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]
- Gowda, D. C., & Mahesh, B. (2002). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 41B(3), 504-507.
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2024). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved January 25, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines.
-
Turner, G. L. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]
-
ACS Publications. (2001). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 3(4), 310-312. [Link]
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 27(19), 6535. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 25, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. Retrieved January 25, 2026, from [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 25, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Application of Benzyl (4-methylpiperidin-4-yl)carbamate in Modern Medicinal Chemistry
Introduction: The Privileged Piperidine Scaffold and the Role of Benzyl (4-methylpiperidin-4-yl)carbamate
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for precise interactions with biological targets. Within this important class of building blocks, this compound emerges as a highly versatile and strategically important intermediate. Its structure combines a piperidine core, a quaternary carbon center at the 4-position, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the key amine functionality. This combination of features makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutics, particularly in the realms of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.
The primary utility of this compound lies in its function as a masked form of 4-amino-4-methylpiperidine. The Cbz group provides robust protection of the primary amine during initial synthetic steps, allowing for selective modifications at other positions of the molecule. Crucially, the Cbz group can be removed under well-established and mild conditions, typically through catalytic hydrogenation, to unmask the primary amine for subsequent elaboration. This strategic deprotection is a gateway to a multitude of chemical transformations, enabling the introduction of diverse pharmacophoric elements and the construction of complex molecular architectures.
This guide will provide a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of CCR5 antagonists and its relevance in the development of other important therapeutic agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its use, and present data that underscores its importance in modern drug discovery.
Core Applications in Drug Discovery
The deprotected 4-amino-4-methylpiperidine core derived from this compound is a key structural motif in several classes of biologically active compounds. The presence of the methyl group at the 4-position can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Synthesis of C-C Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Therapy
One of the most significant applications of this building block is in the synthesis of CCR5 antagonists, a class of antiretroviral drugs that block the entry of HIV-1 into host cells. The CCR5 receptor is a GPCR that, along with CD4, serves as a co-receptor for the most common strains of HIV-1. By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby inhibiting membrane fusion and viral entry.[1][2]
The 4-amino-4-methylpiperidine moiety plays a critical role in the pharmacophore of many potent CCR5 antagonists. A notable example is the synthesis of Sch-350634, a potent and bioavailable CCR5 antagonist.[3] The synthesis of this compound and its analogs highlights the strategic use of N'-Boc-4-methyl-4-aminopiperidine (the Boc-protected version of the deprotected core of our title compound) as a key building block.[3]
The general synthetic strategy involves the deprotection of this compound to yield 4-amino-4-methylpiperidine, which is then coupled with other fragments to construct the final antagonist. A common approach is to first protect the piperidine nitrogen with a Boc group before Cbz removal to allow for selective reactions.
Caption: Synthetic workflow for CCR5 antagonists.
This protocol describes the standard procedure for the removal of the Cbz protecting group via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd).
-
Purge the reaction vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (usually via a balloon or a hydrogenation apparatus) to a pressure of 1 atm. For more challenging deprotections, higher pressures may be required.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-methylpiperidine. This product is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis of benzyl groups.[4][5] The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol and ethanol are common solvents for hydrogenation as they are polar enough to dissolve the carbamate and are inert under the reaction conditions.
-
Hydrogen Source: Hydrogen gas is the reducing agent that cleaves the benzylic C-O bond. The reaction produces toluene and the unstable carbamic acid, which spontaneously decarboxylates to the free amine and carbon dioxide.[5]
This protocol provides a general procedure for the coupling of the deprotected 4-amino-4-methylpiperidine with a suitable piperazine-containing fragment, a key step in the synthesis of compounds like Sch-350634.[3]
Materials:
-
4-Amino-4-methylpiperidine (from Protocol 1)
-
A suitable activated piperazine derivative (e.g., an acid chloride or a carboxylic acid for amide coupling)
-
Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Dissolve the piperazine carboxylic acid derivative (1.0 eq) in an anhydrous solvent like DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 4-amino-4-methylpiperidine (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the solution of the amine to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired CCR5 antagonist precursor.
Causality Behind Experimental Choices:
-
Coupling Agents: HATU and HOBt/EDC are commonly used to form an active ester from the carboxylic acid, which is then readily attacked by the amine to form a stable amide bond.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated acid intermediate.
| Compound/Intermediate | Key Structural Feature | Role/Application | Representative IC₅₀ (CCR5 Binding) |
| This compound | Cbz-protected 4-amino-4-methylpiperidine | Versatile building block | Not Applicable |
| 4-Amino-4-methylpiperidine | Quaternary substituted piperidine | Key intermediate for CCR5 antagonists | Not Applicable |
| Sch-350634 | Piperazine-piperidine amide | Potent CCR5 antagonist | 1.1 nM[3] |
| Analogs with varied piperidine substitution | Modified piperidine core | SAR studies | Varies significantly[6] |
Relevance in the Synthesis of Kinase Inhibitors
The 4-aminopiperidine scaffold is also a valuable component in the design of various kinase inhibitors.[7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Kinase inhibitors typically bind to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.[10]
The 4-amino-4-methylpiperidine moiety can serve as a versatile scaffold to which different pharmacophoric groups can be attached. The amino group can act as a key hydrogen bond donor or acceptor, or as a point of attachment for larger substituents that can occupy specific pockets within the kinase active site. The methyl group can provide beneficial steric interactions or improve metabolic stability.
Caption: Synthesis of a generic kinase inhibitor.
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the deprotected amine, a common method for introducing aryl groups in kinase inhibitor synthesis.
Materials:
-
4-Amino-4-methylpiperidine (with the piperidine nitrogen protected, e.g., with a Boc group)
-
Aryl halide (Ar-X, where X = Br, I, or OTf)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the aryl halide (1.0 eq) and the protected 4-amino-4-methylpiperidine (1.2 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere.
Structure-Activity Relationship (SAR) Insights
The 4-methyl-4-aminopiperidine moiety offers several advantages in drug design, and understanding its impact on biological activity is crucial for optimization.
-
Conformational Rigidity: The quaternary carbon at the 4-position restricts the conformational flexibility of the piperidine ring, which can lead to a more favorable entropic profile upon binding to the target protein.
-
Improved Potency: In the context of CCR5 antagonists, the methyl group can occupy a small hydrophobic pocket in the receptor, leading to enhanced binding affinity and potency.[11]
-
Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the piperidine ring, leading to improved pharmacokinetic properties such as a longer half-life.
-
Modulation of Basicity: The electronic effect of the methyl group can subtly influence the basicity of the 4-amino group, which can be important for optimizing interactions with the target and for controlling physicochemical properties like solubility and cell permeability.
| Modification on 4-aminopiperidine core | General Effect on Activity | Rationale |
| Introduction of 4-methyl group | Often increases potency | Fills a small hydrophobic pocket in the target, restricts conformation. |
| Variation of N-substituent on 4-amino group | Critical for potency and selectivity | The N-substituent is often a key pharmacophoric element that interacts with the target. |
| Stereochemistry at other positions | Can have a profound effect on activity | Chiral centers can lead to enantiomers with significantly different biological activities. |
Conclusion and Future Perspectives
This compound is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its ability to provide a masked form of the valuable 4-amino-4-methylpiperidine building block has enabled the efficient synthesis of complex and potent therapeutic agents. The applications in the development of CCR5 antagonists for HIV-1 therapy are particularly noteworthy, showcasing how a well-designed building block can be instrumental in the creation of life-saving medicines.
As our understanding of disease biology continues to grow, the demand for novel, structurally diverse small molecules will only increase. Versatile and strategically designed intermediates like this compound will undoubtedly continue to play a pivotal role in the arsenal of medicinal chemists, facilitating the rapid and efficient exploration of chemical space and ultimately contributing to the development of the next generation of innovative therapies. The principles of its application—strategic protection, controlled deprotection, and subsequent elaboration—are fundamental concepts that will continue to guide the art and science of medicinal chemistry for years to come.
References
-
Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]
-
Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Bhullar, K. S., et al. (2018). Kinase Inhibitors: A New Era of Targeted Cancer Therapy. International Journal of Molecular Sciences, 19(11), 3571. [Link]
-
Buscemi, S., et al. (2018). The CCR5 receptor in cancer. Expert Opinion on Therapeutic Targets, 22(10), 847-858. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Del Rio, A., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114758. [Link]
- Teva Pharmaceutical Industries Ltd. (2016).
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2249. [Link]
-
Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]
-
Stupple, P. A., et al. (2005). Tropane-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(24), 5462–5466. [Link]
- An, L. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
-
Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(1), 340-352. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
QIAGEN. (n.d.). CCR5 Signaling in Macrophages. [Link]
-
Wodka, D., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2249–2252. [Link]
-
Jiao, X., et al. (2019). The G Protein Coupled Receptor CCR5 in Cancer. Frontiers in Immunology, 10, 115. [Link]
- Zhang, H. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN111825557A.
-
Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Kulmhofer, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 861. [Link]
- Dipharma Francis S.r.l. (2019). Method for the preparation of pimavanserin base. WO2019207494A1.
-
Wu, H., et al. (2020). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 12(9), 2697. [Link]
-
Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Portevin, B., et al. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Journal of Fluorine Chemistry, 107(2), 229-234. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Bioorganic Chemistry, 128, 106096. [Link]
-
Arora, A., & Scholar, R. (2016). Inhibition of RTKs Pathway in Cancer Cell Treatment. Journal of Pharmacology and Toxicology Studies, 4(1), 1-4. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Palani, A., et al. (2001). Synthesis and SAR of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
GenScript. (n.d.). Homo sapiens (human) Signaling by GPCR (provided by Reactome). [Link]
-
Kulmhofer, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100228. [Link]
-
Al-Salahi, R., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(7), 967. [Link]
-
ChEMBL. (n.d.). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t.... [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1833–1843. [Link]
-
Salla, R. K., et al. (2022). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]
-
Kim, D., et al. (2002). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 12(23), 3261–3264. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113164. [Link]
-
Allen, S. J., et al. (2007). Chemokine receptors and other GPCRs. Immunology Letters, 114(2), 73–83. [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]Pd_C)
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Chemokine receptors and other GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Benzyl (4-methylpiperidin-4-yl)carbamate in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Piperidine Scaffold as a Cornerstone in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine heterocycle stands out as a "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable utility in drug design.[1][2] The piperidine ring's three-dimensional structure and its capacity to be functionalized at multiple positions allow for the fine-tuning of a drug candidate's physicochemical properties. This includes modulating aqueous solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic profile and overall efficacy.[1] The strategic incorporation of a piperidine moiety can enhance a molecule's ability to traverse cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to reduced toxicity.[1]
Within this important class of building blocks, Benzyl (4-methylpiperidin-4-yl)carbamate emerges as a particularly valuable synthon for the construction of complex therapeutic agents, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis and application of this versatile building block, offering detailed protocols and insights into its strategic deployment in the development of next-generation kinase inhibitors.
The Versatility of this compound: A Precursor to Innovation
This compound serves as a protected form of 4-amino-4-methylpiperidine, a key structural motif in a variety of bioactive compounds. The benzyl carbamate (Cbz or Z) protecting group offers a robust and reliable means of masking the primary amine functionality, allowing for selective reactions at other positions of a molecule. The Cbz group is stable under a range of reaction conditions and can be readily removed when desired, typically through catalytic hydrogenolysis.[3][4] This strategic protection and deprotection sequence is fundamental to the multi-step synthesis of complex drug molecules.
The 4-amino-4-methylpiperidine core itself is of significant interest. The presence of the methyl group at the 4-position can introduce favorable steric interactions within a target protein's binding pocket and can also influence the conformational preferences of the piperidine ring, potentially enhancing binding affinity and selectivity.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a common and efficient synthetic route.
Part 1: Synthesis of the Precursor - 4-Amino-4-methylpiperidine
A common route to 4-amino-4-methylpiperidine involves the synthesis of an intermediate N-protected 4-piperidone, followed by the introduction of the methyl and amino groups. An efficient method for the synthesis of 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material, with the key steps being alkylation and a Curtius rearrangement.[5]
Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine [5]
-
Alkylation of Isonipecotate:
-
To a solution of N-Boc-isonipecotic acid in an appropriate aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA) to generate the enolate.
-
Slowly add methyl iodide to the reaction mixture to introduce the methyl group at the 4-position.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Curtius Rearrangement:
-
Convert the resulting carboxylic acid to an acyl azide. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement, where the acyl azide rearranges to an isocyanate.
-
Add a suitable alcohol, such as tert-butanol, to trap the isocyanate as a Boc-protected amine.
-
Purify the resulting N,N'-di-Boc-4-methyl-4-aminopiperidine by column chromatography.
-
-
Selective Deprotection:
-
Selectively remove one of the Boc groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-Boc-4-methyl-4-aminopiperidine.
-
Part 2: Cbz-Protection of 4-Amino-4-methylpiperidine
With the 4-amino-4-methylpiperidine precursor in hand, the next step is the introduction of the benzyl carbamate protecting group.
Protocol 2: Synthesis of this compound [4][6]
-
Dissolution: Dissolve 4-amino-4-methylpiperidine (1.0 equivalent) in a suitable solvent mixture, such as dichloromethane and water.
-
Basification: Add a base, such as sodium carbonate (2.5 equivalents), to the aqueous layer and cool the mixture in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the biphasic mixture, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization if chiral centers are present.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Application in Kinase Inhibitor Synthesis: A Workflow Example
The utility of this compound as a building block is best illustrated through its application in the synthesis of a kinase inhibitor. The general workflow involves the deprotection of the Cbz group to reveal the primary amine, followed by coupling to a suitable heterocyclic core, a common feature of many kinase inhibitors.
Deprotection of the Cbz Group: Unveiling the Reactive Amine
The removal of the Cbz group is a critical step. Catalytic hydrogenation is the most common and efficient method.[4]
Protocol 3: Cbz-Deprotection via Catalytic Hydrogenation [4]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-amino-4-methylpiperidine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Coupling to a Kinase Inhibitor Scaffold
Once deprotected, the 4-amino-4-methylpiperidine can be coupled to a variety of heterocyclic cores common in kinase inhibitors, such as pyrimidines, purines, or pyrazolo[3,4-d]pyrimidines. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction.
Protocol 4: General Coupling Procedure (SNAr)
-
Reaction Setup: To a solution of the deprotected 4-amino-4-methylpiperidine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable heterocyclic electrophile (e.g., a 4-chloropyrimidine derivative, 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor precursor.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic route to this compound.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly valuable and versatile building block in the synthesis of complex drug molecules, particularly kinase inhibitors. Its strategic use allows for the introduction of the desirable 4-amino-4-methylpiperidine scaffold while protecting the reactive amine functionality during intermediate synthetic steps. The straightforward and high-yielding protocols for its synthesis and subsequent deprotection make it an attractive choice for researchers in drug discovery and development. By leveraging the unique properties of the piperidine ring and the strategic placement of the methyl group, medicinal chemists can continue to design and synthesize novel kinase inhibitors with improved efficacy and pharmacokinetic profiles, ultimately contributing to the advancement of targeted therapies for a range of diseases.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Dureja, H., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 241, 114631.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
- Jiang, J. K., et al. (2008). Examining the chirality, conformation, and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). Journal of Medicinal Chemistry, 51(24), 8012–8018.
- Ruggeri, S. G., et al. (2007).
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
- Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3375-3378.
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105884781A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
Large-scale production of Benzyl (4-methylpiperidin-4-yl)carbamate
An Application Note for the Large-Scale Production of Benzyl (4-methylpiperidin-4-yl)carbamate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. The protocol details a robust and scalable process, emphasizing safety, efficiency, and product purity. The synthesis proceeds via the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate. This guide offers in-depth explanations of the reaction mechanism, step-by-step procedures for manufacturing, and critical safety considerations, tailored for researchers, chemists, and drug development professionals.
Introduction and Strategic Rationale
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The benzyl carbamate moiety is a widely used protecting group for amines, known as the carboxybenzyl (Cbz or Z) group.[1] Its utility lies in its stability across a range of chemical conditions and its susceptibility to clean removal via methods like catalytic hydrogenolysis, which prevents damage to sensitive functional groups within a complex molecule.[2]
Scaling a chemical synthesis from the laboratory bench to industrial production presents significant challenges, including maintaining yield and purity, managing reaction exotherms, ensuring operator safety, and minimizing cost. The chosen synthetic route—the direct acylation of 4-amino-4-methylpiperidine with benzyl chloroformate—is selected for its proven reliability, high conversion rates, and scalability. This method is a cornerstone of amine protection chemistry and is well-documented in organic synthesis literature.[3][4][5]
The primary advantages of this approach for large-scale manufacturing are:
-
High Efficiency: The reaction typically proceeds to completion with high yields.
-
Accessible Materials: Both 4-amino-4-methylpiperidine and benzyl chloroformate are commercially available starting materials.
-
Controlled Conditions: The reaction parameters are well-understood, allowing for precise control over the process, which is critical for safety and reproducibility on a large scale.
Reaction Mechanism and Process Chemistry
The formation of this compound is a classic example of nucleophilic acyl substitution. The primary amine of 4-amino-4-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.
A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. This neutralization step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. For large-scale operations, an inorganic base like potassium carbonate in a biphasic system (e.g., dichloromethane and water) is often preferred for its low cost, ease of handling, and simple removal during workup.
Caption: High-level workflow for the synthesis of this compound.
Large-Scale Manufacturing Protocol
This protocol is designed for a target scale of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional and governmental safety regulations.
Equipment
-
20 L Glass-Lined or Stainless Steel Reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
10 L Addition Funnel.
-
Heating/Cooling Mantle or Circulator.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, chemically resistant gloves, lab coat.
Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (approx.) | Equivalents | Quantity (approx.) | Grade |
| 4-Amino-4-methylpiperidine | 114.19 g/mol | 5.25 mol | 1.0 | 600 g | >98% |
| Benzyl Chloroformate | 170.59 g/mol | 5.52 mol | 1.05 | 941 g (784 mL) | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 10.5 mol | 2.0 | 1.45 kg | Anhydrous |
| Dichloromethane (DCM) | - | - | - | 8 L | Technical |
| Deionized Water | - | - | - | 8 L | - |
| Ethyl Acetate | - | - | - | As needed | Technical |
| Hexane | - | - | - | As needed | Technical |
| Anhydrous Magnesium Sulfate | - | - | - | ~200 g | Technical |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with all necessary peripherals.
-
Purge the reactor with dry nitrogen to create an inert atmosphere.
-
-
Charging the Reactor:
-
Charge the reactor with 4-amino-4-methylpiperidine (600 g, 1.0 eq).
-
Add dichloromethane (4 L) and deionized water (4 L).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing of the biphasic system.
-
Add potassium carbonate (1.45 kg, 2.0 eq) to the mixture.
-
-
Cooling:
-
Cool the reactor contents to an internal temperature of 0-5 °C using an appropriate cooling system. Maintaining this temperature is critical to control the reaction's exothermic nature.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (941 g, 1.05 eq) to the reaction mixture via the addition funnel over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the temperature does not exceed 10 °C. A runaway reaction can lead to pressure buildup and the formation of unwanted byproducts.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is no longer detected.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, stop the stirrer and allow the layers to separate.
-
Drain the lower organic (DCM) layer into a separate container.
-
Extract the remaining aqueous layer with an additional portion of DCM (2 L).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with deionized water (2 x 2 L) and then with a saturated sodium chloride solution (brine, 2 L) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure (vacuum distillation) to remove the dichloromethane. This will yield a crude oil or semi-solid.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane while stirring until the solution becomes cloudy (turbid).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to complete crystallization.
-
Collect the solid product by filtration, washing the filter cake with a small amount of cold hexane.
-
Dry the white to off-white solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Outcome
-
Yield: 1.1 - 1.25 kg (85-95% theoretical yield).
-
Purity: >99% as determined by HPLC.
-
Appearance: White to off-white crystalline solid.
Safety and Hazard Management
Large-scale chemical synthesis requires stringent safety protocols.
-
Benzyl Chloroformate: This reagent is highly corrosive, a lachrymator, and toxic. Handle only in a well-ventilated area with appropriate PPE, including a face shield and vapor-resistant gloves. Have an emergency eyewash and shower readily accessible.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Minimize exposure by using a closed system and ensuring adequate ventilation.
-
Exothermic Reaction: The reaction between an amine and an acyl chloride is exothermic. The risk of a thermal runaway is managed by slow, controlled addition of the benzyl chloroformate and efficient cooling of the reactor. Never add the reactants all at once.
-
Pressure Management: Although the use of an aqueous base minimizes HCl gas evolution, the reactor should be vented to a scrubber system as a precaution.
Sources
Application Notes and Protocols for the Derivatization of Benzyl (4-methylpiperidin-4-yl)carbamate for the Synthesis of Novel Compounds
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of Benzyl (4-methylpiperidin-4-yl)carbamate. This versatile building block, featuring a protected amine on a sterically hindered quaternary center and a reactive secondary amine within the piperidine ring, offers multiple avenues for structural modification to generate novel compound libraries for drug discovery and development. We will explore key derivatization strategies, including N-alkylation, N-arylation, N-acylation of the piperidine nitrogen, and modification of the carbamate group. The causality behind experimental choices, self-validating protocol design, and supporting literature are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 4-Substituted Piperidine Motif
The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds. Its rigid cyclic structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. This compound is a particularly valuable starting material as it provides a stable, yet readily cleavable, protecting group on the 4-amino moiety, allowing for selective derivatization of the piperidine nitrogen. The 4-methyl group introduces a quaternary center, adding steric complexity that can enhance binding affinity and metabolic stability.
The carbamate functional group itself plays a significant role in modern drug design. Carbamates are recognized for their chemical stability and their ability to enhance permeability across cellular membranes.[1][2] They can act as peptide bond surrogates and are integral to the structure and function of numerous approved therapeutic agents.[3][4] This guide will focus on leveraging the unique structural features of this compound to synthesize novel derivatives with potential therapeutic applications, such as CCR5 antagonists for HIV-1 entry inhibition and acetylcholinesterase inhibitors.[5][6]
Core Chemical Principles and Derivatization Strategies
The derivatization of this compound can be approached through several key reaction pathways, primarily targeting the secondary amine of the piperidine ring. The benzyl carbamate (Cbz) group is generally stable under the basic conditions used for N-alkylation and N-acylation, allowing for selective modification of the piperidine nitrogen. Subsequent deprotection of the Cbz group can then unmask the primary amine for further functionalization.
Key Derivatization Pathways:
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the piperidine nitrogen can significantly modulate the compound's polarity, basicity, and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.
-
N-Acylation: The formation of amides, sulfonamides, and ureas at the piperidine nitrogen introduces hydrogen bond donors and acceptors, which can be crucial for target engagement.
-
Carbamate Modification: While the Cbz group is primarily a protecting group, it can be deprotected to reveal the primary amine, which can then be derivatized to introduce alternative carbamates, ureas, or amides at the 4-position.
The choice of derivatization strategy should be guided by the desired properties of the final compounds and the overall synthetic scheme.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.
Protocol 1: N-Alkylation of the Piperidine Ring
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The use of a non-nucleophilic base is crucial to prevent side reactions.
Workflow for N-Alkylation
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Benzyl (4-methylpiperidin-4-yl)carbamate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (4-methylpiperidin-4-yl)carbamate. As a pivotal intermediate in various synthetic endeavors, optimizing its preparation is critical for overall project success. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on addressing the challenges posed by the sterically hindered nature of the 4-amino-4-methylpiperidine starting material.
Introduction to the Synthesis
The synthesis of this compound typically involves the protection of the amino group of 4-amino-4-methylpiperidine with a benzyloxycarbonyl (Cbz or Z) group. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
The primary challenge in this synthesis arises from the steric hindrance around the nitrogen atom of 4-amino-4-methylpiperidine, caused by the adjacent methyl group and the piperidine ring. This hindrance can significantly slow down the reaction rate and may lead to incomplete conversion or the formation of side products. Therefore, careful optimization of reaction conditions is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents?
A1: The primary starting materials are 4-amino-4-methylpiperidine and benzyl chloroformate. It is crucial to use high-purity reagents to minimize side reactions. Benzyl chloroformate is often stabilized with a small amount of sodium carbonate and should be handled with care due to its toxicity and lachrymatory nature.[1]
Q2: Which solvent systems are most effective for this reaction?
A2: A variety of aprotic solvents can be employed. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2] For Schotten-Baumann conditions, a biphasic system of an organic solvent (like DCM or diethyl ether) and water is used.[3][4] The choice of solvent can influence the reaction rate and solubility of the starting materials and products.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] The accumulation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For sterically hindered amines, a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred in an organic solvent. In biphasic Schotten-Baumann conditions, an inorganic base like sodium carbonate or sodium hydroxide is used in the aqueous phase.[6]
Q4: I am observing low or no conversion. What are the likely causes and how can I troubleshoot this?
A4: Low conversion is a common issue due to the steric hindrance of the amine. Please refer to the detailed troubleshooting guide in the subsequent section for a comprehensive analysis and solutions.
Q5: What are the common side products, and how can I minimize their formation?
A5: The most common side product is the corresponding N-benzyl derivative, which can arise from impurities in the benzyl chloroformate or under certain deprotection conditions if the hydrogen source is limited.[7] Over-acylation is generally not an issue with a secondary amine. Hydrolysis of benzyl chloroformate to benzyl alcohol is a competing reaction, especially in the presence of water. Using anhydrous conditions (when not running a Schotten-Baumann reaction) and adding the Cbz-Cl slowly at a low temperature can minimize this.
Experimental Protocols
Protocol 1: Standard Procedure with an Organic Base
This protocol is a general starting point and may require optimization for the specific substrate.
Materials:
-
4-amino-4-methylpiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-amino-4-methylpiperidine (1.0 eq) in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).
-
Add TEA or DIPEA (1.2-1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Schotten-Baumann Conditions
This biphasic protocol can be effective for hindered amines.
Materials:
-
4-amino-4-methylpiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Sodium hydroxide
-
Dichloromethane (DCM) or Diethyl ether
-
Water
Procedure:
-
Dissolve 4-amino-4-methylpiperidine (1.0 eq) in DCM or diethyl ether.
-
In a separate flask, prepare an aqueous solution of sodium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).
-
Combine the organic and aqueous solutions in a reaction vessel and cool to 0 °C with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1-1.2 eq) to the biphasic mixture.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity due to steric hindrance. 2. Inactive benzyl chloroformate (hydrolyzed). 3. Protonation of the starting amine. 4. Low reaction temperature or short reaction time. | 1a. Increase the reaction temperature (e.g., to 40 °C or reflux, depending on the solvent). 1b. Use a more forcing base like sodium hydride (NaH) in an anhydrous solvent (use with extreme caution). 1c. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq). DMAP is a highly effective acylation catalyst. 2. Use fresh, high-quality benzyl chloroformate. 3. Ensure a sufficient amount of base is present (at least 1.2 equivalents). 4. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of benzyl alcohol from hydrolysis of Cbz-Cl. 3. Formation of other side products. | 1. See "Low or No Conversion" solutions. 2. Perform the reaction under anhydrous conditions (if not using Schotten-Baumann) and add Cbz-Cl at a low temperature. Benzyl alcohol can often be removed during column chromatography. 3. Optimize reaction conditions (temperature, base, solvent) to favor the desired product. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. 2. Oily product that is difficult to crystallize. | 1a. Adjust the solvent system for column chromatography (e.g., use a gradient of ethyl acetate in hexanes). 1b. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization. 2a. Attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether). 2b. If the product is an oil, ensure it is pure by NMR and use it directly in the next step if possible. |
| Reaction Monitoring Issues | 1. Starting material and product have similar Rf values on TLC. 2. Product is not UV active. | 1. Use a different eluent system for TLC or use a staining agent (e.g., potassium permanganate or ninhydrin for the free amine). 2. The Cbz group provides UV activity. If the starting amine is not UV active, the appearance of a new UV-active spot is a good indicator of product formation. |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Safety Precautions
Benzyl chloroformate is a toxic, corrosive, and lachrymatory substance.[1] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. It is also sensitive to moisture and can decompose to release toxic gases. Always work under an inert atmosphere (e.g., nitrogen or argon) when handling benzyl chloroformate, especially in anhydrous reactions.
References
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (2026, January 15). Retrieved from [Link]
-
Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. (2015, March 25). Retrieved from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]
-
Benzyl chloroformate - Wikipedia. (n.d.). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl) - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Benzyl chloroformate - Grokipedia. (n.d.). Retrieved from [Link]
-
Benzyl Chloroformate - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Benzyl N-(4-pyrid-yl)carbamate - PubMed. (n.d.). Retrieved from [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (2025, August 6). Retrieved from [Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012, November 27). Retrieved from [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents. (n.d.).
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - MDPI. (2023, March 27). Retrieved from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023, December 5). Retrieved from [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved from [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (2015, March 25). Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (n.d.). Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Formation of Hindered Carbamate via Transesterification a - ResearchGate. (n.d.). Retrieved from [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP) - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). Retrieved from [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Retrieved from [Link]
- US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents. (n.d.).
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.). Retrieved from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (n.d.). Retrieved from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved from [Link]
- US9487500B2 - Compounds and compositions thereof - Google Patents. (n.d.).
-
Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate | C24H25FN4O5 | CID 54725153 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl N-(4-pyrid-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Common side reactions in the synthesis of benzyl carbamates from piperidines
Welcome to the technical support center for the synthesis of benzyl carbamates from piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial transformation. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
The protection of a secondary amine, such as piperidine, with a benzyloxycarbonyl (Cbz or Z) group is a fundamental step in many multi-step syntheses, particularly in pharmaceutical development. The reaction appears straightforward but is often plagued by side reactions that can diminish yield and complicate purification. This guide addresses these issues in a practical, question-and-answer format.
Core Reaction: The N-Benzyloxycarbonylation of Piperidine
The primary objective is the nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This reaction forms the stable benzyl carbamate and releases hydrochloric acid as a byproduct.
Caption: Desired reaction pathway for Cbz protection of piperidine.
Troubleshooting Guide & FAQs
Question 1: My reaction stops prematurely, leaving unreacted piperidine. Why is my yield consistently low?
Answer:
-
Primary Cause: In-Situ Amine Neutralization. This is the most common issue. The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of carbamate formed. Piperidine is a base, and the generated HCl will rapidly react with any available piperidine starting material to form piperidine hydrochloride salt. This salt is no longer nucleophilic and cannot react with benzyl chloroformate, effectively halting the reaction.
-
Mechanism of Stalling:
Caption: Formation of the non-nucleophilic piperidine salt.
-
Troubleshooting & Prevention:
-
Employ an Acid Scavenger: The most effective solution is to add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it forms. This preserves the nucleophilicity of the piperidine starting material.
-
Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or pyridine are commonly used. Use at least 1.1 equivalents relative to the benzyl chloroformate.
-
-
Utilize Schotten-Baumann Conditions: This biphasic method is highly effective. The reaction is run in an organic solvent (like dichloromethane or diethyl ether) with an aqueous solution of a weak base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH). The generated HCl is immediately neutralized in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area.
-
-
Self-Validation: If adding a base significantly improves your yield, you have successfully diagnosed and solved the problem of amine neutralization.
Question 2: My crude NMR and LC-MS show a significant amount of benzyl alcohol. Where is it coming from?
Answer:
-
Primary Cause: Hydrolysis of Benzyl Chloroformate. Benzyl chloroformate is highly susceptible to hydrolysis.[1][2] Any trace amount of water in your reaction solvent, on your glassware, or in your starting materials will rapidly decompose the reagent into benzyl alcohol, CO₂, and HCl.[1] This not only consumes your valuable reagent but also introduces an impurity that can be difficult to remove from the desired carbamate product due to similar polarities.[3]
-
Mechanism of Hydrolysis:
Caption: Hydrolysis of benzyl chloroformate by adventitious water.
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Use a high-purity, anhydrous grade of your chosen reaction solvent. Solvents like dichloromethane, THF, or toluene should be dried over molecular sieves or passed through a solvent purification system.
-
Ensure your piperidine starting material is dry. If it's a salt, ensure it's fully neutralized and dried before use.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Add the benzyl chloroformate slowly to the piperidine solution at a reduced temperature (e.g., 0 °C). This minimizes the rate of hydrolysis relative to the desired reaction.
-
Question 3: I've identified an unexpected byproduct with a mass corresponding to dibenzyl carbonate. How is this formed?
Answer:
-
Primary Cause: Reaction with Benzyl Alcohol. Dibenzyl carbonate is formed when benzyl chloroformate reacts with benzyl alcohol.[4] The benzyl alcohol can be present for two main reasons:
-
It is generated in situ via the hydrolysis of benzyl chloroformate, as described in Question 2.
-
It can be an impurity from the manufacturing of benzyl chloroformate itself, which is synthesized from benzyl alcohol and phosgene.[4]
-
-
Troubleshooting & Prevention:
-
Prevent Benzyl Alcohol Formation: The most critical step is to follow the rigorous anhydrous techniques outlined in the previous section. By preventing the hydrolysis of benzyl chloroformate, you eliminate the source of benzyl alcohol.
-
Use High-Purity Reagents: Source your benzyl chloroformate from a reputable supplier. Fresh bottles are recommended as the reagent can degrade over time, increasing the concentration of decomposition products.
-
Maintain Low Temperatures: Running the reaction at 0 °C or below slows the rate of this side reaction.
-
Summary of Common Issues and Solutions
| Observed Problem | Likely Side Product | Root Cause | Recommended Solution |
| Reaction stalls; low yield | Piperidine Hydrochloride | Generation of HCl byproduct | Add a non-nucleophilic base (TEA, DIPEA) or use Schotten-Baumann conditions. |
| Benzyl alcohol impurity | Benzyl Alcohol | Hydrolysis of Cbz-Cl by water | Use anhydrous solvents and glassware; run under an inert atmosphere (N₂, Ar). |
| Unexpected high MW peak | Dibenzyl Carbonate | Reaction of Cbz-Cl with benzyl alcohol | Prevent hydrolysis; use high-purity Cbz-Cl; maintain low reaction temperature. |
Validated Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and minimize side reactions.
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl Chloroformate (1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven and cool under a nitrogen atmosphere.
-
To the flask, add piperidine (1.0 equiv) and anhydrous DCM.
-
Add triethylamine (1.1 equiv) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction:
-
While stirring vigorously at 0 °C, add benzyl chloroformate (1.05 equiv) dropwise via a syringe over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the piperidine starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).
-
Water.
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl carbamate.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
-
References
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses. Available at: [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central (PMC). Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- Piperazine carbamates and methods of making and using same. Google Patents.
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. ChemBeq. Available at: [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Benzyl chloroformate. Wikipedia. Available at: [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]
-
Benzyl chloroformate. Grokipedia. Available at: [Link]
-
Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PubMed Central (PMC). Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library. Available at: [Link]
-
Benzyl chloroformate. Chemdad. Available at: [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses. Available at: [Link]
-
An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. ResearchGate. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Benzyl (4-methylpiperidin-4-yl)carbamate
Welcome to the technical support guide for the purification of Benzyl (4-methylpiperidin-4-yl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our focus is on understanding the "why" behind each step, ensuring a robust and reproducible purification process.
Product & Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities from the synthesis. This compound is typically synthesized by reacting 4-amino-4-methylpiperidine with benzyl chloroformate in the presence of a base, such as triethylamine (TEA).
Table 1: Physicochemical Properties of Key Compounds in the Reaction Mixture
| Compound | Structure | Mol. Weight ( g/mol ) | Physical State | Key Properties Relevant to Purification |
| This compound (Product) | 248.32[1] | Likely a solid at RT | Basic (piperidine N), neutral (carbamate N-H). Soluble in common organic solvents like DCM, EtOAc. | |
| 4-Amino-4-methylpiperidine (Starting Material) | 114.19[2][3] | Liquid/Low-melting solid[3] | Highly basic. Water-soluble upon protonation. | |
| Benzyl Chloroformate (Reagent) | 170.59 | Liquid | Reactive, moisture-sensitive. Decomposes to benzyl alcohol and HCl. | |
| Benzyl Alcohol (Byproduct) | 108.14 | Colorless liquid[4][5][6] | BP: ~205 °C.[4][6][7][8] Moderately water-soluble (3.5-4 g/100 mL).[4][7] | |
| Triethylamine Hydrochloride (Byproduct) | 137.65 | White solid | Highly soluble in water (~1440 g/L) and ethanol; insoluble in ether.[1][9][10][11] |
The Purification Strategy: A Logic-Based Workflow
The purification process is designed to systematically remove impurities based on their chemical properties (acidity/basicity, polarity, solubility). The following workflow provides a general yet powerful framework for isolating your target compound.
Caption: General Purification Workflow for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: After my aqueous workup, my NMR spectrum still shows unreacted 4-amino-4-methylpiperidine. What went wrong?
A: This is a classic issue of incomplete removal of a basic impurity. The purpose of the acidic wash (e.g., with 1M HCl) is to protonate the basic nitrogen atoms of the starting amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.
-
Causality: Insufficient acid was used, or the mixing during the wash was not vigorous enough for complete partitioning.
-
Troubleshooting Steps:
-
pH Check (Self-Validation): After performing the acid wash, test the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2). If it's neutral or basic, your wash was ineffective.
-
Protocol: Re-dissolve your crude product in an organic solvent (like ethyl acetate) and wash it again with 1M HCl. Ensure you shake the separatory funnel vigorously for at least 30-60 seconds. Repeat the wash if necessary.
-
Q2: I have a persistent impurity with a benzylic signal in the NMR (~4.5-5.0 ppm), but it's not my product. What could it be?
A: The most likely culprit is benzyl alcohol. It forms from the hydrolysis of the benzyl chloroformate reagent, either from trace moisture in the reaction or during the aqueous workup.
-
Causality: Benzyl alcohol is moderately water-soluble but can still have significant partitioning into the organic layer, especially if the organic solvent is somewhat polar (like ethyl acetate).[4][7]
-
Troubleshooting Steps:
-
Aqueous NaOH Wash: Perform a wash with a dilute base like 1M NaOH. While benzyl alcohol is a weak acid (pKa ~15.4), this wash can help deprotonate it to the more water-soluble benzylate anion, improving its removal into the aqueous phase.[4]
-
Multiple Water Washes: Washing the organic layer multiple times with deionized water after the acid and base washes can help remove the residual benzyl alcohol.
-
Chromatography: If the impurity persists, it can be readily separated by silica gel chromatography, as benzyl alcohol is more polar than the target carbamate product.
-
Q3: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
A: This is a common problem when purifying basic compounds like piperidine derivatives on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen of your compound, leading to peak tailing and irreversible adsorption.
-
Causality: Strong acid-base interactions between the analyte and the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[12]
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel. This can be done by flushing the packed column with your eluent containing triethylamine before loading your sample.[13]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are specifically designed for purifying basic compounds.[14]
-
Caption: Troubleshooting Logic for Chromatographic Issues.
Q4: My final product is an oil, but I expected a solid. Can I still purify it by recrystallization?
A: If your product is an oil, direct recrystallization is not possible. This often indicates the presence of impurities that are depressing the melting point.
-
Causality: The presence of solvent residues or other impurities prevents the compound from forming a stable crystal lattice.
-
Troubleshooting Steps:
-
Confirm Purity: First, analyze the oil by NMR or LC-MS to determine its purity. If it is >95% pure, you may be able to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or storing it at a low temperature.
-
Purify Further: If significant impurities are present, you must purify the oil first, typically by column chromatography. After chromatography, the purified fractions are combined and concentrated. The resulting high-purity material is much more likely to crystallize.
-
Solvent Trituration: Sometimes, adding a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the oil and stirring vigorously can cause the product to solidify or "crash out" while impurities remain in the solvent.
-
Detailed Purification Protocols
Protocol 1: Comprehensive Acid-Base Liquid-Liquid Extraction
This is the first and most critical purification step to remove the bulk of ionic and highly polar impurities.
-
Quench: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: This neutralizes the triethylamine hydrochloride salt and quenches any unreacted benzyl chloroformate.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Combine the organic layers. Rationale: The neutral organic product will partition into the organic layer.
-
Acid Wash: Wash the combined organic layers twice with 1M HCl. Rationale: This protonates and removes the basic starting material (4-amino-4-methylpiperidine) and any remaining triethylamine into the aqueous phase.
-
Base Wash: Wash the organic layer once with 1M NaOH. Rationale: This removes any acidic byproducts and excess benzyl alcohol.
-
Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine). Rationale: This breaks up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
Use this protocol if the product is oily or if the workup did not yield material of sufficient purity.
-
Select Eluent: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the eluent mixture to prevent peak tailing. Aim for an Rf value of ~0.2-0.3 for your product.
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent (with 1% TEA) and pour it into the column. Allow it to pack under gentle pressure.[15]
-
Load Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[15]
-
Elute: Carefully add the eluent to the column and begin elution, collecting fractions. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This method is ideal for obtaining highly pure, crystalline material from a crude product that is already substantially pure (>90%) and solid.
-
Solvent Screening: The goal is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for carbamates include ethyl acetate/hexanes, acetone/hexanes, or ethanol.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment
Always validate the purity of your final product.
-
Thin-Layer Chromatography (TLC): A single spot (with a non-saturating visualization method) is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
References
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Triethylamine hydrochloride. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography? Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved January 24, 2026, from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Triethylamine hydrochloride, 98% 1000 g. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved January 24, 2026, from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0833 - BENZYL ALCOHOL. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzyl (piperidin-2-ylmethyl)carbamate. Retrieved January 24, 2026, from [Link]
-
Lu, H., Lin, Y., & Wilson, P. C. (2009). Organic-solvent-free extraction method for determination of carbamate and carbamoyloxime pesticides in soil and sediment samples. Bulletin of Environmental Contamination and Toxicology, 83(5), 621-625. [Link]
- Van Slyke, D. D. (1994). U.S. Patent No. 5,316,554. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Triethylamine. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]
-
Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Energy Procedia, 114, 840-851. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
YouTube. (2023, September 12). Silica gel column preparation and compound purification. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved January 24, 2026, from [Link]
Sources
- 1. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0833 - BENZYL ALCOHOL [chemicalsafety.ilo.org]
- 7. Benzyl Alcohol Flash Point [mainchem.com]
- 8. Benzyl alcohol CAS#: 100-51-6 [m.chemicalbook.com]
- 9. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triethylamine hydrochloride, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Column chromatography conditions for purifying Benzyl (4-methylpiperidin-4-yl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of Benzyl (4-methylpiperidin-4-yl)carbamate. The advice herein is structured to address common issues in a practical, question-and-answer format, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my purification. What is the recommended stationary and mobile phase for this compound?
A: For initial trials, standard flash-grade silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective stationary phase.[1] However, the core challenge with this molecule is its basic piperidine nitrogen. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2] These acidic sites can strongly interact with the basic amine, leading to significant peak tailing, poor resolution, and in some cases, irreversible binding or degradation of the product on the column.[2][3]
Therefore, a mobile phase additive is almost always necessary. The most effective strategy is to add a small amount of a competing base, such as triethylamine (TEA) , to the eluent to suppress the unwanted interactions with the silica.[2][4][5]
Recommended Starting Conditions:
-
Stationary Phase: Silica Gel (60 Å, 40-63 µm)
-
Mobile Phase Systems for TLC Scouting:
-
Hexane / Ethyl Acetate (EtOAc) with 1-2% Triethylamine (TEA)
-
Dichloromethane (DCM) / Methanol (MeOH) with 1-2% Triethylamine (TEA)
-
The benzyl carbamate structure has moderate polarity, making these solvent systems a good starting point. You must determine the optimal solvent ratio using Thin Layer Chromatography (TLC) before attempting the column purification.
Q2: My compound is streaking badly on the TLC plate, even in polar solvent systems. What's happening and how do I get a clean spot?
A: Severe streaking or tailing is the classic sign of a strong acid-base interaction between your basic compound and the acidic silica gel plate.[2][6] The piperidine moiety becomes protonated by the surface silanols, causing it to "stick" and elute slowly and unevenly.
The Solution: Suppress Silanol Activity
The most direct way to resolve this is to add 1-2% triethylamine (TEA) to your developing solvent (eluent).[3][7] The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them.[5][6] This allows your carbamate to travel up the plate based on its polarity, resulting in a much sharper, more defined spot.
See the table below for a conceptual comparison.
Table 1: Effect of Triethylamine (TEA) on TLC of Basic Amines
| Mobile Phase System (Example Ratio) | Observation without TEA | Observation with 1-2% TEA | Rationale |
| 70:30 Hexane/EtOAc | Severe tailing, low Rf value | Compact spot, higher Rf value | TEA neutralizes acidic silica sites, reducing analyte adsorption.[6] |
| 95:5 DCM/MeOH | Pronounced streaking, elongated spot | Symmetrical spot, predictable elution | Improved peak shape allows for accurate Rf determination and better separation prediction.[5] |
Experimental Workflow: Optimizing Conditions via TLC
The goal is to find a solvent system containing 1-2% TEA where your target compound has an Rf value between 0.2 and 0.4 .[8][9] This range provides the best balance for good separation from impurities on a column.
// Connections TLC -> Solvent -> Add_TEA -> Develop -> Analyze; Analyze -> Check_Shape; Check_Shape -> Check_Rf [label="Yes"]; Check_Shape -> Troubleshoot [label="No (Tailing)"]; Check_Rf -> Proceed [label="Yes"]; Check_Rf -> Adjust_Polarity [label="No"]; Adjust_Polarity -> Develop; } } Caption: Workflow for optimizing chromatography conditions.
Q3: My compound won't move from the baseline on the column, but it moved on the TLC. What went wrong?
A: This discrepancy between TLC and column chromatography usually arises from differences in activity between the TLC plate and the bulk silica gel used for the column. The bulk silica may be more acidic or have a higher surface area, causing your compound to bind much more strongly.[3] Another common issue is loading the compound onto the column in a solvent that is too strong, causing it to streak down initially and then get stuck when the weaker mobile phase is applied.
Troubleshooting Steps:
-
Confirm TEA in Mobile Phase: First, ensure you have added 1-2% triethylamine to the mobile phase you are running through the column. This is the most common oversight.
-
Increase Eluent Polarity: If TEA is already present, your mobile phase is likely not polar enough. Gradually increase the percentage of the more polar solvent (e.g., increase EtOAc in Hexane/EtOAc, or MeOH in DCM/MeOH). A step gradient is often effective here.[8]
-
Dry Loading vs. Wet Loading: If you dissolved your crude product in a strong solvent (like pure DCM or MeOH) to load it onto the column ("wet loading"), it may have precipitated upon contact with the less polar mobile phase. Instead, try "dry loading":
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution to create a free-flowing powder.
-
Gently evaporate the solvent under reduced pressure.
-
Carefully load this dry powder onto the top of your packed column. This ensures your compound is introduced to the mobile phase in a uniform, solid-supported manner.
-
Q4: How can I improve the separation of my product from a closely eluting impurity?
A: When impurities have Rf values very close to your product, an isocratic (single solvent ratio) elution may not provide sufficient resolution. The best strategy here is to use a gradient elution .[8]
A gradient elution involves starting with a lower polarity mobile phase and gradually increasing its polarity over the course of the purification. This technique sharpens the elution bands and enhances the separation between compounds with similar polarities.
Step-by-Step Protocol for a Sample Gradient Elution:
-
Determine Initial & Final Conditions: Using TLC, find a solvent system (e.g., 20% EtOAc in Hexane + 2% TEA) where your product has an Rf of ~0.15-0.2. This will be your starting polarity. Find a second system (e.g., 40% EtOAc in Hexane + 2% TEA) where your product has an Rf of ~0.5-0.6. This will be your final polarity.
-
Pack the Column: Pack your column using the initial, low-polarity solvent system.
-
Load the Sample: Load your compound using the dry loading method described in Q3.
-
Run the Gradient:
-
Begin eluting with the starting solvent system, collecting fractions.
-
After 2-3 column volumes, begin incrementally increasing the polarity. For example, switch from 20% EtOAc to 25% EtOAc, then to 30%, and so on.
-
Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.
-
Q5: What is silica gel deactivation, and is it necessary for my compound?
A: For particularly sensitive or very basic compounds, simply adding TEA to the mobile phase may not be enough to prevent tailing or degradation. In these cases, you can pre-neutralize the entire silica bed before starting the purification. This process is known as deactivation .[8][10]
Protocol for Silica Gel Deactivation:
-
Identify a mobile phase system containing 1-3% triethylamine that gives your compound an appropriate Rf on TLC.[8]
-
Prepare a slurry of your silica gel in this TEA-containing solvent system.
-
Pack your column with this slurry.
-
Flush the packed column with one to two full column volumes of the same solvent system.[8]
-
Discard the eluent that passes through; this has washed away excess base and equilibrated the silica surface.
-
The silica is now deactivated. You can proceed to load your sample and run the chromatography, typically using the same TEA-containing mobile phase.[8]
This method ensures a uniformly neutralized stationary phase from the start and is highly recommended for difficult separations of basic molecules.
Q6: I've purified my product, but my NMR spectrum shows residual triethylamine. How do I remove it?
A: Triethylamine (pKa of triethylammonium ~10.7) is volatile (boiling point ~89 °C), but it can form a stable, non-volatile salt with your product if it becomes protonated, or with any acidic impurities.
Methods for Removing Residual TEA:
-
Co-evaporation: The simplest method is to dissolve the purified fractions in a non-polar solvent like hexane or toluene and re-concentrate them on a rotary evaporator. Repeating this 2-3 times can often remove the free base form of TEA.
-
Azeotropic Removal with Dichloromethane: Dichloromethane and TEA form a low-boiling azeotrope, which can aid in its removal during evaporation.
-
Aqueous Wash (Use with Caution): If your carbamate is not water-soluble and stable to mild acid, you can perform a liquid-liquid extraction. Dissolve the product in a solvent like EtOAc or DCM and wash it with a dilute, weak acid solution (e.g., 1% HCl or saturated ammonium chloride). This will protonate the TEA, pulling the resulting salt into the aqueous layer. Crucially, you must then wash with saturated sodium bicarbonate to remove any residual acid and then with brine before drying and evaporating.
-
Warning: This method risks cleaving acid-labile protecting groups. The benzyl carbamate (Cbz) group can be sensitive to strong acids. This should only be attempted if you are confident in your product's stability.
-
Summary Troubleshooting Guide
Table 2: Quick Reference Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Tailing / Streaking | Acid-base interaction with silica.[2] | Add 1-2% Triethylamine (TEA) to the eluent.[3][7] |
| Compound Stuck on Column | Eluent polarity is too low; strong interaction with silica. | Increase the percentage of the polar solvent (EtOAc, MeOH); ensure TEA is present. |
| Poor Separation | Impurities have similar polarity to the product. | Use a shallow gradient elution instead of an isocratic one.[8] |
| Product Degradation | Compound is sensitive to the acidic silica. | Deactivate the silica gel with TEA before purification.[8][10] |
| Residual TEA in Product | Formation of a non-volatile salt or incomplete evaporation. | Co-evaporate with toluene or hexane; perform a cautious acidic wash if the compound is stable. |
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Yadav, V. K., & Sriram, K. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Greenway Chromatography. [Link]
- Google Patents. (2020). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
-
U.S. Environmental Protection Agency. (1984). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]
-
Remšík, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
-
Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Reddit. (2024). Column chromatography issues. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. [Link]
-
ResearchGate. (2019). Deactivation of silica gel? [Link]
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Recrystallization of Benzyl (4-methylpiperidin-4-yl)carbamate
This guide provides in-depth technical support for the recrystallization of Benzyl (4-methylpiperidin-4-yl)carbamate. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, scientifically-grounded solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound, providing a foundational understanding of the process.
1. What are the key physicochemical properties of this compound to consider for recrystallization?
-
Benzyl Carbamate Moiety : This group introduces aromatic character and the potential for hydrogen bonding via the N-H group. Benzyl carbamate itself is a white solid with moderate solubility in water and good solubility in organic solvents.[1][2]
-
4-Methylpiperidine Moiety : This part of the molecule is a cyclic amine, which is basic and can participate in hydrogen bonding. Piperidine is highly soluble in water and various organic solvents like alcohols and ethers.[3][4]
Based on this, this compound is expected to be a solid at room temperature and exhibit moderate to good solubility in polar protic and aprotic solvents.
2. How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] A systematic approach to solvent screening is recommended.
Experimental Protocol: Single-Solvent Screening
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.[6]
-
To each test tube, add a different solvent dropwise at room temperature to assess solubility.[6] A good starting point for solvent selection is presented in the table below.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is poorly soluble at room temperature, gently heat the test tube. A suitable solvent will completely dissolve the compound upon heating.[6]
-
Allow the solutions that showed good solubility at higher temperatures to cool to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.[6]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the carbamate and piperidine moieties. Often a good choice for moderately polar compounds.[6][7] |
| Esters | Ethyl Acetate | A moderately polar solvent that can dissolve many organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Ethers | Tetrahydrofuran (THF) | A good solvent for many organic compounds.[8] |
| Aromatic | Toluene | The aromatic ring can interact with the benzyl group of the molecule. |
| Nitriles | Acetonitrile | A polar aprotic solvent that is a common choice for recrystallization.[6] |
3. When should I consider using a mixed-solvent system?
A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent that dissolves the compound readily and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Experimental Protocol: Mixed-Solvent System
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.[8]
-
Add a few drops of the "good" solvent back into the heated solution until the turbidity just disappears.
-
Allow the solution to cool slowly to induce crystallization.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[9]
Causality & Solution:
-
High Impurity Level : Significant impurities can depress the melting point of your compound.
-
Solution : Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
-
-
Inappropriate Solvent : The boiling point of the solvent may be too high.
-
Solution : Choose a solvent with a lower boiling point.
-
-
Rapid Cooling : Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution : Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[9]
-
-
Insufficient Solvent : Too little solvent can lead to the saturation point being reached at a temperature where the compound is still molten.
-
Solution : Re-heat the solution and add more solvent until the oil fully dissolves, then cool slowly.[9]
-
Problem 2: No crystals form upon cooling.
This issue typically arises from using too much solvent or from a supersaturated solution that requires nucleation to be initiated.
Causality & Solution:
-
Excess Solvent : If too much solvent is used, the solution will not become saturated upon cooling.[10]
-
Solution : Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]
-
-
Supersaturation : The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its solubility at that temperature, but crystal growth has not initiated.
-
Solution 1: Scratching : Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Solution 2: Seeding : If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Problem 3: The recrystallized product has a low yield.
A low yield can result from several factors during the recrystallization process.
Causality & Solution:
-
Excessive Solvent Use : As mentioned previously, using too much solvent will keep more of your product dissolved in the mother liquor.[10]
-
Solution : Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[10]
-
-
Premature Crystallization : If crystals form too early, for instance during a hot filtration step, product will be lost.
-
Solution : Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete Crystallization : Not allowing enough time for crystallization at a low temperature.
-
Solution : Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
-
Washing with Room Temperature Solvent : Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[10]
-
Solution : Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[10]
-
Problem 4: The recrystallized product is still impure.
If the final product is not pure, it is likely due to the co-crystallization of impurities or the trapping of mother liquor within the crystals.
Causality & Solution:
-
Rapid Crystal Growth : Fast crystallization can trap impurities within the crystal lattice.[11]
-
Inadequate Washing : Residual mother liquor on the surface of the crystals will contain impurities.
-
Solution : Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent.
-
-
Poor Solvent Choice : The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility.
-
Solution : Re-evaluate the solvent selection. A different solvent or a mixed-solvent system may be necessary to achieve better separation.
-
III. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Varma Pothuri, V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl N-(4-pyridyl)carbamate. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubMed. (n.d.). Benzyl N-(4-pyrid-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]
Sources
- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereochemical Control in Piperidine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of piperidine derivatives. As one of the most prevalent N-heterocycles in pharmaceuticals and natural products, the precise control of stereochemistry during the synthesis of piperidines is not just an academic challenge—it is critical for therapeutic efficacy and safety.[1][2]
This guide is designed for researchers at the bench who are navigating the complexities of stereocontrol. It is structured as a series of practical, field-tested answers to common troubleshooting scenarios and strategic questions. My goal is to provide not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your own projects.
Section 1: Troubleshooting Guide for Common Stereochemical Issues
Navigating the subtleties of a stereoselective reaction can be challenging. Below are common issues encountered during piperidine synthesis, their probable causes, and actionable solutions.
Scenario 1: Poor Diastereoselectivity in the Hydrogenation of a Substituted Pyridine
Question: "I'm hydrogenating a 2,4-disubstituted pyridine to get the corresponding piperidine, but I'm getting a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the cis isomer?"
Answer: This is a frequent challenge. The stereochemical outcome of pyridine hydrogenation is highly dependent on the reaction conditions, which dictate the pathway of hydrogen addition to the ring.
Causality and Solution Pathway:
-
Catalyst Choice is Paramount: The nature of the metal surface and its interaction with the substrate is the primary determinant of selectivity.
-
Insight: Heterogeneous catalysts like Platinum (IV) oxide (PtO₂, Adams' catalyst) and Rhodium on carbon (Rh/C) are often superior to Palladium (Pd/C) for pyridine reduction and tend to favor the formation of the cis isomer.[3] This is because the pyridine ring adsorbs onto the catalyst surface, and hydrogen is delivered from the same face.
-
Actionable Advice: Switch from Pd/C to PtO₂ or Rh/C. Start with 5-10 mol% catalyst loading.
-
-
Solvent and Additives Influence Reactivity: The reaction medium can alter the substrate's presentation to the catalyst.
-
Insight: The basic nitrogen of pyridine can inhibit or poison the catalyst.[3] Using an acidic solvent or additive (e.g., acetic acid, HCl) protonates the nitrogen. This prevents catalyst inhibition and can enhance the rate and, in some cases, the selectivity by altering the substrate's conformation.[3]
-
Actionable Advice: Perform the hydrogenation in acetic acid or add 1-2 equivalents of HCl to an alcoholic solvent like ethanol.
-
-
Pressure and Temperature Control the Kinetics:
-
Insight: Higher hydrogen pressure often increases the rate of hydrogenation and can improve the cis-selectivity. For example, increasing pressure from 30 to 80 bar has been shown to favor the cis product.[3]
-
Actionable Advice: If your equipment allows, increase the H₂ pressure systematically (e.g., from 50 psi to 500 psi or higher). Maintain a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions or epimerization.[3]
-
Summary Table: Optimizing Diastereoselective Hydrogenation
| Parameter | Recommendation | Rationale |
| Catalyst | PtO₂, Rh/C | Favors cis isomer via syn-addition of hydrogen.[3] |
| Solvent | Acetic Acid, Ethanol | Acidic conditions protonate nitrogen, preventing catalyst poisoning.[3] |
| Additives | HCl, Acetic Acid | Enhances reactivity and can improve selectivity.[3] |
| H₂ Pressure | Increase (e.g., 30-80 bar) | Higher pressure can favor the kinetic cis product.[3] |
| Temperature | Moderate (60-80 °C) | Balances reaction rate while minimizing potential epimerization.[3] |
Scenario 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Question: "My Rh-catalyzed asymmetric [4+2] annulation is giving the desired piperidine product, but with a low enantiomeric excess (ee). How can I improve this?"
Answer: Low enantioselectivity in a catalytic asymmetric reaction points to a mismatch between the catalyst, substrate, and reaction conditions, leading to a poorly organized transition state.
Causality and Solution Pathway:
-
Ligand-Substrate Mismatch: The chiral ligand is the source of stereochemical information. Its steric and electronic properties must be compatible with the substrate to create a well-defined chiral pocket.
-
Insight: Different classes of chiral ligands (e.g., BINAP, Josiphos, PhanePhos, C₂-symmetric phosphepines) create unique chiral environments.[4] A ligand that is highly effective for one substrate may be suboptimal for another.
-
Actionable Advice: Screen a panel of chiral phosphine ligands with varying steric bulk and electronic properties. Even minor changes to the ligand backbone can have a profound impact on enantioselectivity.
-
-
Solvent Polarity and Coordinating Ability: The solvent can influence the catalyst's resting state and the organization of the transition state assembly.
-
Insight: Non-coordinating, non-polar solvents like toluene or dichloromethane often provide the best results by minimizing interference with the catalytic cycle. More polar or coordinating solvents (e.g., THF, acetonitrile) can sometimes compete for coordination sites on the metal, disrupting the chiral environment.
-
Actionable Advice: Screen a range of solvents, starting with non-polar options like toluene, benzene, or DCM, and then moving to moderately polar, non-coordinating solvents like 1,2-dichloroethane.
-
-
Temperature Affects Enthalpic and Entropic Control:
-
Insight: Asymmetric reactions are often run at lower temperatures to maximize the energetic difference between the two diastereomeric transition states leading to the R and S enantiomers. Lowering the temperature enhances the enthalpic contribution to selectivity.
-
Actionable Advice: Systematically lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even -78 °C to see if it improves the ee. Note that this will likely decrease the reaction rate, so longer reaction times will be necessary.
-
Workflow for Optimizing Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Scenario 3: Unwanted Epimerization of a Stereocenter
Question: "I have successfully synthesized my target piperidine with the correct stereochemistry, but during deprotection or purification, I'm seeing epimerization at the C4 position, which is adjacent to an ester group. What's happening?"
Answer: Stereocenters alpha to a carbonyl group (like your C4 ester) are susceptible to epimerization under either acidic or basic conditions via enol or enolate formation. This is a classic problem that requires careful handling during workup and purification.
Causality and Solution Pathway:
-
Mechanism of Epimerization: The acidic proton at the C4 position can be removed by a base, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers. A similar process can occur via enol formation under acidic conditions.
-
Avoiding Basic Conditions:
-
Insight: Standard basic workups (e.g., NaHCO₃, K₂CO₃ washes) or purification on untreated silica gel can be sufficiently basic to cause epimerization.
-
Actionable Advice:
-
Use a milder workup, such as washing with buffered phosphate solution (pH 7) or simply diluting with solvent and drying over MgSO₄ or Na₂SO₄.
-
If using silica gel chromatography, neutralize the silica first by preparing a slurry in your eluent containing 1% triethylamine, then packing the column.
-
-
-
Avoiding Harsh Acidic Conditions:
-
Insight: Strong acids used for deprotection (e.g., neat TFA for Boc deprotection) can promote enolization and subsequent epimerization.
-
Actionable Advice:
-
Use milder deprotection conditions. For a Boc group, consider using 4M HCl in dioxane at 0 °C for a shorter duration.
-
For acid-labile substrates, consider alternative protecting groups that can be removed under neutral conditions (e.g., Cbz group removed by hydrogenolysis).
-
-
Deliberate Epimerization as a Strategy: Interestingly, this tendency to epimerize can be exploited. If the thermodynamically more stable product is desired (often with a bulky substituent in an equatorial position), you can intentionally treat the kinetic product with a base (e.g., NaOMe in MeOH) to equilibrate the mixture to the more stable diastereomer. This is a powerful strategy for accessing trans-piperidines from cis-isomers obtained via hydrogenation.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best overall strategy for synthesizing a specific chiral piperidine?
A1: The optimal strategy depends on the substitution pattern of your target and the availability of starting materials. There are three main approaches:
-
Chiral Pool Synthesis: This involves starting with a readily available, enantiopure molecule (e.g., an amino acid, sugar, or natural alkaloid) that already contains some of the required stereocenters. This is an excellent choice if a suitable starting material is commercially available and inexpensive. For example, phenylglycinol can be used to synthesize bicyclic lactams that serve as versatile precursors to various piperidine alkaloids.[6][7]
-
Chiral Auxiliary-Mediated Synthesis: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a key bond-forming reaction. This method is often robust and predictable but requires additional steps to attach and remove the auxiliary.[8]
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiopure product from a prochiral substrate. This is the most elegant and atom-economical approach. Methods like asymmetric hydrogenation, [2+2+2] cycloadditions, or reductive Heck reactions are powerful tools in this category.[9][10]
Decision Tree for Synthetic Strategy
Caption: Choosing a primary synthetic strategy for your target.
Q2: I need to synthesize a 3-aryl piperidine with high enantiopurity. What are the state-of-the-art methods?
A2: The synthesis of enantioenriched 3-substituted piperidines has been a significant challenge.[11] A highly effective modern approach involves a three-step sequence starting from pyridine:
-
Partial Reduction: Pyridine is first reduced to a 1,2-dihydropyridine derivative.
-
Rh-catalyzed Asymmetric Reductive Heck Reaction: This key step couples the dihydropyridine with an arylboronic acid with very high enantioselectivity.[10]
-
Final Reduction: The remaining double bond is reduced to afford the final 3-aryl piperidine.
This strategy is powerful because it uses readily available starting materials (pyridines and boronic acids) and exhibits broad functional group tolerance, providing access to important pharmaceutical building blocks like the precursors to Preclamol and Niraparib.[10][11]
Q3: How can I reliably determine the relative and absolute stereochemistry of my final piperidine product?
A3: A combination of techniques is essential for unambiguous stereochemical assignment.
-
Relative Stereochemistry:
-
NMR Spectroscopy: For disubstituted piperidines, the coupling constants (³J values) between protons on adjacent carbons can indicate their relative orientation (axial vs. equatorial). Larger J-values are typically observed for axial-axial couplings compared to axial-equatorial or equatorial-equatorial couplings.
-
NOE/ROESY Experiments: Nuclear Overhauser Effect experiments can show through-space proximity between protons, helping to confirm which substituents are on the same face of the ring (cis) or on opposite faces (trans).
-
-
Absolute Stereochemistry:
-
X-ray Crystallography: If you can grow a suitable crystal of your compound or a derivative, this is the gold standard for determining both relative and absolute stereochemistry.[5]
-
Chiral Chromatography: Comparing the retention time of your product to that of an authentic, commercially available standard on a chiral HPLC or SFC column can confirm the identity of the enantiomer.
-
Synthesis from a Chiral Pool: If you synthesize your target from a starting material of known absolute configuration without disturbing that stereocenter, you can often infer the absolute stereochemistry of the final product.
-
Section 3: Key Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine
This protocol describes a typical procedure for the diastereoselective reduction of a tetrahydropyridine to favor the cis-piperidine product.
Materials:
-
N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine
-
Platinum (IV) oxide (PtO₂)
-
Ethanol (anhydrous)
-
Parr hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq).
-
Add PtO₂ (5 mol %) to the vessel.
-
Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol to dissolve the substrate (concentration approx. 0.1 M).
-
Seal the reactor and purge the system with N₂ gas three times, followed by purging with H₂ gas three times.
-
Pressurize the reactor with H₂ to 100 psi (approx. 7 bar).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, carefully vent the H₂ gas and purge the reactor with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by column chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 24, 2026, from [Link]
-
France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Lushpa, V. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Díaz-García, D., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
- TaiGen Biotechnology Co Ltd. (2009). Stereoselective synthesis of piperidine derivatives. Google Patents.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, G., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Available at: [Link]
-
O'Brien, E. M., & Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. Available at: [Link]
-
Kim, D., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. Available at: [Link]
-
Coldham, I., et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]
-
Burling, S., et al. (2011). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science. Available at: [Link]
-
ResearchGate. (2018). Stereoselective Synthesis of Piperidines. Retrieved January 24, 2026, from [Link]
-
Kwon, O., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]
-
Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Available at: [Link]
-
Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Benzyl (4-methylpiperidin-4-yl)carbamate by ¹H and ¹³C NMR
Introduction: In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. Benzyl (4-methylpiperidin-4-yl)carbamate is a key building block, often utilized in the synthesis of complex pharmaceutical agents. Its proper functionalization and downstream reactivity depend entirely on the correct arrangement of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, stands as the preeminent analytical technique for non-destructive and definitive structure elucidation in solution.[1][2][3] This guide provides an in-depth analysis of the validation of this compound, blending theoretical predictions with practical experimental considerations.
Part 1: Theoretical NMR Spectral Prediction
Before any sample enters the spectrometer, a rigorous theoretical analysis of the target structure is essential. This predictive step forms the basis of our experimental validation. By dissecting the molecule into its distinct chemical environments, we can forecast the chemical shifts, multiplicities, and integration values for both ¹H and ¹³C nuclei.
Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignments, we will use the following numbering scheme for this compound:
¹H NMR Predictions
Based on established chemical shift ranges and the electronic environment of each proton, we can predict the following ¹H NMR spectrum:[4][5]
-
Aromatic Protons (C10-C_p): The five protons on the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. Due to free rotation, they often resolve as a single multiplet.
-
Benzylic Protons (C8-H₂): These two protons are adjacent to an oxygen and a phenyl ring, which deshields them. They are expected to appear as a singlet around 5.1 ppm.
-
Carbamate Proton (N-H): The chemical shift of N-H protons can be broad and variable. For a carbamate, it is often observed between 4.5 and 5.5 ppm.
-
Piperidine Protons (C2/C6-H₂ and C3/C5-H₂): Due to the symmetry of the piperidine ring, the protons on C2 and C6 are equivalent, as are the protons on C3 and C5. These methylene groups will likely appear as complex multiplets in the aliphatic region, estimated between 1.5 and 3.0 ppm.
-
Methyl Protons (C12-H₃): The three protons of the methyl group are in a standard alkane environment and should appear as a sharp singlet further upfield, around 1.2 ppm.
¹³C NMR Predictions
The carbon spectrum provides a direct count of the unique carbon environments within the molecule.[6][7]
-
Carbonyl Carbon (C7): The carbamate carbonyl carbon is highly deshielded and is expected to appear around 155-157 ppm.[8]
-
Aromatic Carbons (C9-C_p): The six carbons of the phenyl ring will appear in the 127-137 ppm range. The ipso-carbon (C9), attached to the benzylic group, will have a distinct shift from the ortho, meta, and para carbons.[6]
-
Benzylic Carbon (C8): This carbon, attached to an oxygen, is expected around 66-68 ppm.
-
Piperidine Carbons (C4, C2/C6, C3/C5): The quaternary carbon C4, bonded to nitrogen and the methyl group, will be distinct, likely in the 50-55 ppm range. The methylene carbons C2/C6 and C3/C5 will appear in the aliphatic region, typically between 30 and 50 ppm.
-
Methyl Carbon (C12): The methyl carbon will be the most shielded, appearing furthest upfield, likely in the 20-25 ppm range.
Part 2: Experimental Design and Data Acquisition
A robust experimental protocol is critical for acquiring high-quality, reproducible data. The choices made during sample preparation and parameter setup directly impact the final spectral quality.
Experimental Workflow
Detailed Protocol
-
Sample Preparation: Accurately weigh 15-20 mg of synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[9]
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of CDCl₃ to stabilize the magnetic field. Shimming is then performed to optimize the field's homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.
-
Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Mode: Proton-decoupled to simplify the spectrum to singlets for each carbon.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is necessary, especially to observe quaternary carbons which have longer relaxation times.
-
Number of Scans (ns): A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Part 3: Data Interpretation and Structural Confirmation
The final step is to compare the acquired experimental data with our initial predictions. This comparison serves as the primary validation of the molecular structure. The following tables present expected data based on spectral libraries of analogous compounds.
Comparison of ¹H NMR Data
| Assignment (Proton) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Experimental δ (ppm) | Experimental Multiplicity | Experimental Integration |
| Aromatic (C10-H to Cpara-H) | 7.20 - 7.40 | Multiplet (m) | 5H | ~7.35 | m | 5H |
| Benzylic (C8-H₂) | ~5.10 | Singlet (s) | 2H | ~5.12 | s | 2H |
| Carbamate (N-H) | 4.50 - 5.50 | Broad Singlet (br s) | 1H | ~4.85 | br s | 1H |
| Piperidine (C2/C6-H₂) | 2.50 - 3.00 | Multiplet (m) | 4H | ~2.80 | m | 4H |
| Piperidine (C3/C5-H₂) | 1.50 - 2.00 | Multiplet (m) | 4H | ~1.75 | m | 4H |
| Methyl (C12-H₃) | ~1.20 | Singlet (s) | 3H | ~1.25 | s | 3H |
Causality: The strong correlation between the predicted and experimental data provides high confidence in the assigned structure. The downfield shift of the aromatic and benzylic protons is a direct result of the deshielding effects of the phenyl ring and the electronegative oxygen atom. The integration values precisely match the number of protons in each unique environment, confirming the proton count of each functional group.
Comparison of ¹³C NMR Data
| Assignment (Carbon) | Predicted δ (ppm) | Experimental δ (ppm) |
| Carbonyl (C7) | 155 - 157 | ~156.5 |
| Aromatic (C9, ipso) | 136 - 138 | ~137.0 |
| Aromatic (C10-Cpara) | 127 - 129 | ~128.5, 128.0, 127.8 |
| Benzylic (C8) | 66 - 68 | ~67.2 |
| Piperidine (C4, quat.) | 50 - 55 | ~52.8 |
| Piperidine (C2/C6) | 40 - 45 | ~42.5 |
| Piperidine (C3/C5) | 30 - 35 | ~33.0 |
| Methyl (C12) | 20 - 25 | ~22.4 |
Causality: The ¹³C NMR data corroborates the ¹H findings. The presence of 8 distinct signals is consistent with the 8 unique carbon environments in the molecule (noting the equivalence of C2/C6, C3/C5, and some aromatic carbons). The chemical shift of the carbonyl carbon (C7) is characteristic of a carbamate functional group.[8]
Part 4: Complementary and Advanced Validation Methods
For a truly self-validating system, especially in regulated environments, relying on a single technique is insufficient. Other methods should be employed to provide orthogonal data confirming the structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. For this compound (C₁₄H₂₀N₂O₂), the expected monoisotopic mass is 248.1525 g/mol .
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks would include an N-H stretch (~3300 cm⁻¹) and a strong C=O stretch for the carbamate (~1690-1710 cm⁻¹).
-
2D NMR Spectroscopy: For unambiguous assignments, especially of the complex piperidine signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
By integrating data from ¹H NMR, ¹³C NMR, and complementary techniques like MS and IR, researchers can achieve a high degree of confidence in the structural integrity of synthesized this compound, ensuring the reliability of subsequent research and development efforts.
References
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
Chemical shifts. University College London (UCL). [Link]
-
Typical Proton NMR Chemical Shifts. [Link]
-
Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health. [Link]
-
¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. [Link]
-
1H NMR Chemical Shifts. Oregon State University. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 885-887. [Link]
-
Olah, G. A., & White, A. M. (1968). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 33(5), 2196–2201. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
SOP data acquisition. R-NMR. [Link]
-
Sathiyamoorthi, K., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 738-745. [Link]
-
Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Tayyari, S. F., et al. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1074, 539-548. [Link]
-
Supporting Information for Direct Synthesis of Carbamate from CO2. [Link]
-
NMR Spectroscopy: Data Acquisition. Bruker. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1365-1373. [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
Morishima, I., et al. (1974). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Journal of the American Chemical Society, 96(12), 3656-3659. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. [Link]
-
Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
-
Structure Elucidation of Organic Compounds. YouTube. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
Benzyl hydroxymethyl carbamate. Organic Syntheses. [Link]
-
ACS Research Data Guidelines. American Chemical Society. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. PrepChem.com. [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bbhegdecollege.com [bbhegdecollege.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Steric Maze: A Comparative Guide to Protecting the 4-Amino-4-methylpiperidine Moiety
For researchers and medicinal chemists working with the increasingly prevalent 4-amino-4-methylpiperidine scaffold in drug discovery, the task of selectively protecting its secondary amine can be a significant synthetic challenge. The steric hindrance imposed by the adjacent quaternary carbon dramatically influences the reactivity of the amino group, rendering many standard protection protocols suboptimal. This guide provides an in-depth comparison of alternative protecting groups for this specific moiety, offering experimental insights and detailed protocols to aid in the rational selection of a synthetic strategy.
The Challenge: Steric Hindrance at the 4-Position
The 4-amino-4-methylpiperidine moiety presents a unique challenge due to the tertiary carbon atom directly attached to the nitrogen. This steric bulk can impede the approach of bulky electrophilic protecting group reagents, leading to sluggish reactions, low yields, or the need for harsh conditions that may not be compatible with other functional groups in the molecule. Therefore, a careful evaluation of the protecting group's size, the reactivity of the protecting agent, and the conditions required for both its introduction and removal is paramount for successful synthesis.
A Comparative Analysis of Protecting Groups
This section details the performance of several common and alternative amine protecting groups for the 4-amino-4-methylpiperidine moiety. The discussion is supported by experimental data, where available, to provide a clear comparison of their efficacy.
Carbamate Protecting Groups: The Workhorses
Carbamates are among the most widely used protecting groups for amines due to their general stability and diverse deprotection methods.[1]
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] For the sterically hindered 4-amino-4-methylpiperidine, the introduction of the Boc group can be surprisingly efficient.
A study on the synthesis of piperazino-piperidine based CCR5 antagonists reported the successful N'-Boc protection of 4-methyl-4-aminopiperidine in excellent yield.[3] This suggests that despite the steric hindrance, the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) allows for effective protection.
Key Considerations:
-
Introduction: Typically high-yielding with (Boc)₂O and a base such as triethylamine or sodium bicarbonate.
-
Stability: Stable to basic, hydrogenolytic, and mildly acidic conditions.
-
Deprotection: Readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group, as it is typically removed by hydrogenolysis.[4] While specific data on the Cbz protection of 4-amino-4-methylpiperidine is less common in readily available literature, its application to other piperidine derivatives is well-documented.[5] The smaller size of benzyl chloroformate compared to (Boc)₂O may offer advantages in certain contexts.
Key Considerations:
-
Introduction: Generally straightforward using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Stability: Stable to acidic and basic conditions.
-
Deprotection: Cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is advantageous for acid-sensitive substrates.
The Fmoc group is renowned for its base lability, providing another layer of orthogonality in complex syntheses.[1][6] Its removal is typically achieved with a secondary amine base like piperidine.[7] While widely used in solid-phase peptide synthesis, its application to small molecule synthesis, particularly with hindered amines, requires careful consideration of the deprotection kinetics. Studies have shown that substituted piperidines, such as 4-methylpiperidine, can be effective for Fmoc removal, sometimes with altered reaction rates.[1][8]
Key Considerations:
-
Introduction: Typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.
-
Stability: Stable to acidic and hydrogenolytic conditions.
-
Deprotection: Cleaved by bases, most commonly 20% piperidine in DMF. For hindered systems, reaction times may need to be optimized.
Alternative Protecting Groups for Enhanced Orthogonality and Specific Applications
Beyond the common carbamates, other protecting groups offer unique advantages in terms of stability and cleavage conditions, which can be particularly useful when dealing with the steric hindrance of the 4-amino-4-methylpiperidine moiety.
The trifluoroacetyl group is a highly electron-withdrawing amide protecting group. Its introduction is typically straightforward, and its removal can be achieved under mild basic conditions.[9] This provides orthogonality to both acid-labile and hydrogenolysis-labile groups. The small size of trifluoroacetylating agents can be an advantage for hindered amines.
Key Considerations:
-
Introduction: Can be introduced using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives.
-
Stability: Stable to acidic and hydrogenolytic conditions.
-
Deprotection: Typically removed by mild basic hydrolysis (e.g., K₂CO₃ in methanol/water).
Sulfonamides are robust protecting groups that are stable to a wide range of conditions. The 2-nitrobenzenesulfonyl (nosyl) group is particularly noteworthy as it can be cleaved under mild, neutral conditions using a thiol nucleophile, offering excellent orthogonality.[10] This makes it a valuable tool in complex syntheses. The p-toluenesulfonyl (tosyl) group is more robust and generally requires harsher reductive conditions for cleavage.
Key Considerations (Nosyl):
-
Introduction: Reaction of the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base.
-
Stability: Very stable to acidic and oxidative conditions.
-
Deprotection: Mild cleavage with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃).
Comparative Data Summary
The following table summarizes the key characteristics and reported yields for the protection of 4-amino-4-methylpiperidine and structurally similar hindered amines.
| Protecting Group | Reagent | Typical Conditions for Introduction | Deprotection Conditions | Reported Yield (Introduction) | Orthogonality |
| Boc | (Boc)₂O, Base | CH₂Cl₂, rt | TFA or HCl in solvent | Excellent[3] | Stable to base, H₂ |
| Cbz | Cbz-Cl, Base | aq. Na₂CO₃, 0°C to rt | H₂, Pd/C | Good to Excellent (inferred) | Stable to acid, base |
| Fmoc | Fmoc-Cl, Base | aq. Na₂CO₃, rt | 20% Piperidine/DMF | Good (inferred) | Stable to acid, H₂ |
| TFAc | TFAA, Base | CH₂Cl₂, 0°C to rt | K₂CO₃, MeOH/H₂O | Good to Excellent (inferred) | Stable to acid, H₂ |
| Nosyl (Ns) | Ns-Cl, Base | CH₂Cl₂, Pyridine, rt | Thiophenol, K₂CO₃ | Good (inferred) | Stable to acid, H₂ |
Yields are based on literature for 4-amino-4-methylpiperidine or closely related sterically hindered secondary amines. "Inferred" indicates that while a specific yield for the target molecule was not found, the methodology is well-established for similar structures.
Experimental Protocols
The following are detailed, step-by-step methodologies for the introduction and removal of the discussed protecting groups on the 4-amino-4-methylpiperidine moiety.
Protocol 1: N-Boc Protection of 4-Amino-4-methylpiperidine
This protocol is adapted from a reported high-yielding synthesis of a related compound.[3]
Introduction:
-
Dissolve 4-amino-4-methylpiperidine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (1.2 equiv) and stir the solution at room temperature.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.
Deprotection:
-
Dissolve the N-Boc protected 4-amino-4-methylpiperidine (1.0 equiv) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: N-Cbz Protection of 4-Amino-4-methylpiperidine
Introduction:
-
Dissolve 4-amino-4-methylpiperidine (1.0 equiv) in a 1:1 mixture of dioxane and water (approx. 0.2 M).
-
Cool the solution to 0 °C and add sodium carbonate (2.0 equiv).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.
Deprotection (Hydrogenolysis):
-
Dissolve the N-Cbz protected amine (1.0 equiv) in methanol or ethanol (approx. 0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is flammable when dry.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Protection and Deprotection Workflows
Caption: General workflow for the protection and deprotection of the 4-amino-4-methylpiperidine moiety.
Caption: Orthogonality of common amine protecting groups.
Conclusion
The selection of an appropriate protecting group for the sterically hindered 4-amino-4-methylpiperidine moiety is a critical decision in any synthetic campaign. While the Boc group stands out for its reported high efficiency, Cbz, Fmoc, TFAc, and Nosyl groups provide essential orthogonal strategies that may be required in the context of a complex, multi-step synthesis. The choice will ultimately depend on the overall synthetic plan, the presence of other functional groups, and the desired deprotection conditions. By understanding the nuances of each protecting group and leveraging the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this valuable structural motif.
References
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Habeeb, A. F. S. A. (1966). Determination of free amino groups in proteins by trinitrobenzenesulfonic acid. Analytical Biochemistry, 14(3), 328-336. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Atherton, E., et al. (1978). Peptide synthesis. Part 1. The use of 9-fluorenylmethoxycarbonylamino-acids in solid phase synthesis. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Palani, A., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3661-3665. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]
-
Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1191. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
-
Aaron Chemistry. 4-Amino-1-cbz-piperidine-4-carboxylic acid. [Link]
-
Kent, S. B. H. (1988). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Peptide Research, 1(1), 8-16. [Link]
-
Chem-Station. Fukuyama Amine Synthesis. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
Sources
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. 115655-41-9 | MFCD03425218 | 4-Amino-1-Cbz-piperidine-4-carboxylic Acid [aaronchem.com]
- 6. scispace.com [scispace.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoroacetamides [organic-chemistry.org]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Comparative study of different synthetic routes to Benzyl (4-methylpiperidin-4-yl)carbamate
Introduction
Benzyl (4-methylpiperidin-4-yl)carbamate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine core, coupled with the versatile carbamate functionality, makes it an attractive scaffold for drug discovery and development. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of the strengths and weaknesses of each approach.
Route 1: Direct Carbamoylation of 4-Amino-4-methylpiperidine
This synthetic strategy represents the most direct approach, beginning with the key intermediate, 4-amino-4-methylpiperidine. The synthesis of this diamine is a critical first step, followed by the selective protection of the primary amino group with a benzyloxycarbonyl (Cbz) group.
Experimental Protocols
Step 1: Synthesis of 4-Amino-4-methylpiperidine Dihydrochloride via Ritter Reaction
A robust method for the synthesis of 4-amino-4-methylpiperidine involves a Ritter-type reaction from 4-methyl-4-piperidinol.
-
Procedure: To a stirred solution of 4-methyl-4-piperidinol (1 equivalent) in acetonitrile, concentrated sulfuric acid (2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The resulting solution is carefully poured onto crushed ice and basified with a concentrated sodium hydroxide solution to pH > 12. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then dissolved in ethereal HCl to precipitate 4-amino-4-methylpiperidine dihydrochloride, which is collected by filtration and dried.
Step 2: Synthesis of this compound
-
Procedure: 4-Amino-4-methylpiperidine dihydrochloride (1 equivalent) is dissolved in a mixture of dioxane and water. Sodium carbonate (3 equivalents) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.1 equivalents) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.
Reaction Mechanism
The Ritter reaction proceeds through the formation of a stable tertiary carbocation from 4-methyl-4-piperidinol in the presence of a strong acid. This carbocation is then trapped by the nitrile group of acetonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired primary amine. The final step is a standard Schotten-Baumann reaction, where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate to form the carbamate.
Visualizing the Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Analysis of Route 1
| Parameter | Evaluation |
| Overall Yield | Moderate |
| Scalability | Moderate; the Ritter reaction can be challenging to scale due to the use of strong acids and exothermic quenching. |
| Safety | Requires careful handling of concentrated sulfuric acid and benzyl chloroformate, a lachrymator. |
| Cost-Effectiveness | Dependent on the cost of the starting material, 4-methyl-4-piperidinol. |
| Purification | Requires column chromatography for the final product, which can be time-consuming and costly on a large scale. |
Route 2: Reductive Amination of a Piperidone Precursor
This alternative pathway commences with a suitable piperidone derivative, which is then converted to the target carbamate through a series of transformations including reductive amination and deprotection/protection steps. A key advantage of this route is the commercial availability of N-benzyl-4-piperidone, which can be methylated to the required intermediate.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-methyl-4-piperidinol
-
Procedure: To a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C is added a solution of methylmagnesium bromide in diethyl ether (1.2 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzyl-4-methyl-4-piperidinol, which is often used in the next step without further purification.
Step 2: Synthesis of 1-Benzyl-4-methyl-4-aminopiperidine
-
Procedure: A mixture of 1-benzyl-4-methyl-4-piperidinol (1 equivalent) and ammonium acetate (10 equivalents) is heated at 150 °C for 12 hours. The reaction mixture is then cooled to room temperature, and the excess ammonium acetate is removed by partitioning between dichloromethane and water. The organic layer is dried and concentrated to give the crude amine.
Step 3: Debenzylation to 4-Amino-4-methylpiperidine
-
Procedure: 1-Benzyl-4-methyl-4-aminopiperidine (1 equivalent) is dissolved in ethanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure or Parr apparatus) at 60 °C for 14 hours.[1] The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 4-amino-4-methylpiperidine.
Step 4: Synthesis of this compound
-
Procedure: This step is identical to Step 2 in Route 1. 4-Amino-4-methylpiperidine is reacted with benzyl chloroformate in the presence of a base to yield the final product.
Reaction Mechanism
The synthesis begins with a Grignard reaction, where the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of N-benzyl-4-piperidone. The subsequent step is a reductive amination where ammonia, generated from ammonium acetate, reacts with the tertiary alcohol under heating to form the amine. The N-benzyl protecting group is then removed by catalytic hydrogenation.[2] The palladium catalyst facilitates the cleavage of the C-N bond, liberating the secondary amine of the piperidine ring. Finally, the Cbz protection of the primary amine proceeds as described in Route 1.
Visualizing the Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Analysis of Route 2
| Parameter | Evaluation |
| Overall Yield | Moderate to Good; can be higher than Route 1 if individual steps are optimized. |
| Scalability | Generally good; Grignard reactions and catalytic hydrogenations are common in industrial processes. |
| Safety | Grignard reagents are pyrophoric and require careful handling. Hydrogenation carries a risk of fire or explosion if not handled properly. |
| Cost-Effectiveness | N-benzyl-4-piperidone is a readily available and relatively inexpensive starting material. |
| Purification | May require multiple purification steps, but the final product can often be obtained in high purity. |
Comparative Summary and Recommendations
| Feature | Route 1: Direct Carbamoylation | Route 2: Reductive Amination |
| Number of Steps | 2 | 4 |
| Key Intermediates | 4-Amino-4-methylpiperidine | 1-Benzyl-4-methyl-4-piperidinol, 1-Benzyl-4-methyl-4-aminopiperidine |
| Starting Material | 4-Methyl-4-piperidinol | N-Benzyl-4-piperidone |
| Key Reactions | Ritter Reaction, Carbamoylation | Grignard Reaction, Reductive Amination, Catalytic Hydrogenation, Carbamoylation |
| Primary Advantages | Shorter synthetic sequence. | Utilizes a more readily available starting material; individual steps are generally high-yielding and scalable. |
| Primary Disadvantages | Synthesis of the starting material can be challenging; use of strong acids. | Longer synthetic sequence; involves pyrophoric and flammable reagents. |
Recommendation:
For small-scale laboratory synthesis where the primary goal is rapid access to the target molecule, Route 1 may be preferable due to its shorter sequence, provided that the starting material, 4-amino-4-methylpiperidine, is accessible.
For large-scale production and process development , Route 2 is likely the more advantageous approach. Despite having more steps, it starts from a more commercially viable material, and the individual reactions (Grignard, reductive amination, and catalytic hydrogenation) are well-established and scalable industrial processes. The potential for higher overall yields and greater control over each transformation makes it a more robust and economically feasible option for manufacturing.
References
- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Preparation method of N-benzyl-4-piperidone. CN116924967A.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
- Sundaresan, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-197.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- 1-Benzyl-4-piperidone synthesis. ChemicalBook.
- Technical Support Center: N-Debenzylation of Piperidine Intermedi
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. ChemicalBook.
- IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. ARKIVOC.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online.
- 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermedi
- 4-Amino-1-benzylpiperidine. Sigma-Aldrich.
- 4-Amino-1-N-Cbz-piperidine. PubChem.
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- Piperidine Synthesis.
- Synthesis of N-Substituted piperidines
- Method for preparing 4-amino-4-phenylpiperidines. US20040171837A1.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
- Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Catalytic dehydrogen
- 4-Amino-1-cbz-piperidine-4-carboxylic acid. Aaronchem.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- 4-Methylpiperidin-4-ol. Chem-Impex.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Extraction and purification method of 1-amino-4-methylpiperazine. CN115703750A.
Sources
A Comparative Guide to Intermediates in JAK Inhibitor Synthesis: Evaluating Benzyl (4-methylpiperidin-4-yl)carbamate Analogs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and certain cancers, is a complex process where the choice of intermediates significantly impacts overall efficiency, scalability, and cost.[1][2][3] This guide provides an in-depth comparison of the efficacy of benzyl-protected piperidine intermediates, exemplified by structures related to Benzyl (4-methylpiperidin-4-yl)carbamate, against other key intermediates used in the synthesis of prominent JAK inhibitors like tofacitinib.[1][4]
The Central Role of the Piperidine Moiety in Tofacitinib Synthesis
The chemical architecture of tofacitinib, a first-generation JAK inhibitor, features a chiral 3-amino-4-methylpiperidine core.[5] The stereochemistry of this ring is crucial for its biological activity, making its synthesis a focal point of research and process development.[1][2] A common and pivotal intermediate in many synthetic routes is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[4][6] The benzyl group serves as a protecting group for the piperidine nitrogen, which is typically removed in the final stages of the synthesis. While the specific carbamate derivative mentioned in the topic is a variation, the underlying principle of using a benzyl-protected piperidine is a well-established strategy.
Pathway 1: The Benzyl-Protected Piperidine Approach
The use of a benzyl-protected piperidine intermediate is a cornerstone of many established tofacitinib syntheses, including early routes developed by Pfizer.[1] This strategy offers a reliable method for constructing the core structure of the molecule.
Experimental Workflow: Synthesis of Tofacitinib via a Benzyl-Protected Intermediate
The following is a representative, multi-step synthesis adapted from various reported procedures.[6][7]
Caption: Synthetic workflow for tofacitinib using a benzyl-protected piperidine intermediate.
Step-by-Step Methodology:
-
Reductive Amination: 1-benzyl-4-methylpiperidin-3-one is reacted with methylamine under reductive amination conditions to yield a mixture of diastereomers of (1-benzyl-4-methylpiperidin-3-yl)methylamine.[1]
-
Chiral Resolution: The desired (3R,4R) diastereomer is isolated through chiral resolution, often involving the formation of diastereomeric salts with a chiral acid like di-p-toluoyl-L-tartaric acid.[1] This step is critical for obtaining the correct stereochemistry but can be lengthy and impact overall yield.
-
Coupling Reaction: The resolved amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected version thereof) in the presence of a base such as potassium carbonate.[7]
-
Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[6][7]
-
Final Acylation: The resulting secondary amine is acylated with a suitable reagent like ethyl cyanoacetate to yield tofacitinib.[6][7]
Performance Data: Benzyl-Protected Route
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Source |
| Coupling | K2CO3, H2O, 90-95 °C | ~85 | >95 | [6] |
| Debenzylation | Pd/C, H2, H2O/IPA/Acetic Acid | ~78 | >99 | [6] |
| Final Acylation | Ethyl cyanoacetate, n-BuOH, DBU | ~85 | >99 | [6] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Pathway 2: The Boc-Protected Piperidine Alternative
An alternative strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen.[1] This approach can offer advantages in terms of deprotection conditions, which are typically milder than catalytic hydrogenation.
Experimental Workflow: Synthesis via a Boc-Protected Intermediate
Caption: Synthetic workflow for tofacitinib using a Boc-protected piperidine intermediate.
Step-by-Step Methodology:
-
Mitsunobu Reaction: A chiral Boc-protected piperidinol, such as tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, is coupled with a protected 7-deazapurine derivative under Mitsunobu conditions (e.g., PPh3, DIAD).[1]
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[1]
-
Final Acylation: The deprotected piperidine intermediate is then acylated with cyanoacetic acid or its derivative to furnish tofacitinib.[1]
Performance Data: Boc-Protected Route
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Source |
| Mitsunobu Coupling | PPh3, DIAD | ~68 | >94 (de) | [1] |
| Boc Deprotection | ZnBr2 | High | High | [1] |
| Final Acylation | Cyanoacetic acid, EDC/HOBt | ~80 | High | [1] |
Note: This route often involves a longer synthesis for the initial chiral piperidinol.[1]
Head-to-Head Comparison: Benzyl vs. Boc and Other Strategies
Caption: Comparison of intermediate strategies for JAK inhibitor synthesis.
The choice between a benzyl-protected or a Boc-protected intermediate, or even entirely different synthetic strategies, depends on several factors:
-
Scalability and Cost: Routes starting from inexpensive materials like picoline can be advantageous for large-scale production, though they may require more extensive process optimization.[1][5] The cost and availability of chiral resolving agents for the benzyl route are also a consideration.
-
Stereochemical Control: The most significant challenge in tofacitinib synthesis is establishing the correct stereochemistry of the piperidine ring.[1][2] While the benzyl route often relies on chiral resolution, other methods employ asymmetric synthesis from chiral starting materials like crotyl alcohol or use enzymatic resolutions.[1][2]
-
Process Safety and Robustness: The catalytic hydrogenation required for debenzylation can pose safety challenges on a large scale. In contrast, the acidic deprotection of a Boc group is generally considered a more straightforward operation. However, the Mitsunobu reaction often used with Boc-protected intermediates can be sensitive and require careful control.
-
Yield and Purity: While individual step yields can be high in the benzyl-protected route, the overall yield can be impacted by the chiral resolution step.[1] Alternative routes that build the chirality in early on may offer a higher overall yield.[8] Recent advancements have focused on improving the overall yield of tofacitinib synthesis to as high as 13.3-15% through optimized processes.[2][4][8]
Conclusion
The use of benzyl-protected piperidine intermediates, such as analogs of this compound, represents a well-validated and effective strategy in the synthesis of JAK inhibitors like tofacitinib. Its primary drawbacks lie in the often necessary chiral resolution and the harsh conditions required for debenzylation.
Alternative intermediates, particularly those with Boc protection, offer milder deprotection pathways but may necessitate more complex and lengthy syntheses for the initial chiral building blocks. The ongoing development of novel synthetic routes, including those employing biocatalysis and starting from simple, inexpensive materials, continues to refine the efficiency, cost-effectiveness, and environmental impact of JAK inhibitor manufacturing.[2][3]
Ultimately, the optimal choice of intermediate will depend on the specific capabilities, scale, and economic considerations of the manufacturing process. A thorough evaluation of each pathway's strengths and weaknesses is essential for any organization involved in the development and production of these important therapeutic agents.
References
-
Carvalho, L. C. R., et al. "Tofacitinib synthesis – an asymmetric challenge." European Journal of Organic Chemistry, 2018. [Link]
- "Process for the preparation of tofacitinib and intermediates thereof.
-
"An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development, 2014. [Link]
-
"Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF." ResearchGate. [Link]
-
Srishylam, V., et al. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016. [Link]
-
"Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib." Semantic Scholar. [Link]
-
"A Comprehensive Overview of Globally Approved JAK Inhibitors." PubMed Central, National Institutes of Health. [Link]
- "Efficient method for the preparation of tofacitinib citrate.
-
"Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates." MDPI. [Link]
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Amine Protection in Piperidine Synthesis: A Cost-Benefit Analysis of Benzyl (4-methylpiperidin-4-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development, the 4-methyl-4-aminopiperidine scaffold is a privileged structure, integral to a multitude of bioactive compounds. The efficient, scalable, and cost-effective synthesis of this key intermediate is therefore a critical concern for process chemists and drug development teams. A pivotal decision in this synthesis is the choice of a protecting group for the exocyclic amine. This guide provides an in-depth cost-benefit analysis of using the benzyl carbamate (Cbz) protecting group, yielding Benzyl (4-methylpiperidin-4-yl)carbamate, and compares it directly with the ubiquitous tert-butyl carbamate (Boc) alternative. We will dissect the synthetic routes, process efficiencies, economic drivers, and strategic implications of each choice, providing the data-driven insights necessary for making informed decisions in a large-scale synthesis environment.
The Strategic Importance of Amine Protecting Groups in Piperidine Synthesis
The 4-amino-4-methylpiperidine core contains two distinct amine functionalities: a secondary cyclic amine and a primary exocyclic amine. For selective functionalization, particularly at the ring nitrogen, the primary amine must be temporarily masked. The ideal protecting group for large-scale synthesis must be:
-
Cost-effective: The reagent itself and the associated process costs must be economically viable.
-
High-yielding: Both the protection and deprotection steps should proceed with high efficiency.
-
Stable: The protected intermediate must be robust enough to withstand subsequent reaction conditions.
-
Orthogonal: Its removal conditions should not affect other sensitive functional groups within the molecule.[1]
-
Scalable & Safe: The reactions must be safe and manageable on an industrial scale.
The two most common choices for this purpose are the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group.[2] This guide will analyze the complete synthetic pathway and associated costs for producing the Cbz-protected target and compare it against its Boc-protected counterpart.
Comparative Synthetic Strategies
The synthesis of the protected 4-amino-4-methylpiperidine intermediate can be logically divided into two stages: the formation of the core 4-amino-4-methylpiperidine structure and the subsequent protection of the primary amine. An efficient and scalable route to the core amine involves a Curtius rearrangement starting from N-Boc-4-carboxypiperidine.[3]
Workflow for Core Intermediate Synthesis
The following diagram illustrates a common, scalable workflow to generate the key 4-amino-4-methylpiperidine intermediate, which serves as the branching point for Cbz or Boc protection.
Caption: Scalable synthesis of the core amine via Curtius rearrangement.
From the 1-Boc-4-amino-4-methylpiperidine intermediate, two primary paths diverge.
-
Path A (Direct Use): The intermediate is already Boc-protected. This is the most direct route to the Boc-protected final product.
-
Path B (Deprotection-Reprotection): The Boc group is removed from the ring nitrogen, and the exocyclic primary amine is then protected with a Cbz group.
Route A: The tert-Butyl Carbamate (Boc) Strategy
This strategy leverages the Boc group used during the core synthesis as the final protecting group for the exocyclic amine. However, this requires the initial synthesis to start from a different precursor if the goal is to have the Boc group on the exocyclic amine and a free ring nitrogen. A more common industrial approach is a reductive amination.
Experimental Protocol: Synthesis of tert-Butyl (4-methylpiperidin-4-yl)carbamate
This protocol describes a scalable reductive amination pathway.
-
Reaction Setup: To a solution of 1-Boc-4-oxo-piperidine (1.0 eq) in methanol, add ammonium acetate (5.0 eq) and methylamine solution (or another primary amine source for the methyl group, though this is less direct) followed by sodium cyanoborohydride (1.5 eq) in portions at 0 °C. Causality: Reductive amination is a robust, one-pot method for forming amines from ketones, suitable for large-scale operations.[4]
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of 2N HCl at 0 °C until the pH is ~2 to destroy excess borohydride. Basify the mixture with aqueous NaOH or Na₂CO₃ to pH ~10.
-
Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield tert-Butyl (1-Boc-4-methylpiperidin-4-yl)carbamate. Note: This yields a di-protected compound. Selective deprotection of the ring nitrogen is often required.
Route B: The Benzyl Carbamate (Cbz) Strategy
This strategy involves synthesizing the free diamine and then selectively protecting the exocyclic primary amine with a Cbz group.
Experimental Protocol: Synthesis of this compound
-
Core Deprotection: Treat the 1-Boc-4-amino-4-methylpiperidine (1.0 eq) from the Curtius rearrangement with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature to remove the Boc group. Causality: Strong acid efficiently cleaves the acid-labile Boc group, leaving the desired diamine salt.[5]
-
Neutralization: After completion, concentrate the reaction mixture, and either use the salt directly or neutralize with a base (e.g., NaOH, NaHCO₃) and extract the free diamine into an organic solvent.
-
Selective Cbz-Protection: Dissolve the crude 4-amino-4-methylpiperidine (1.0 eq) in a mixture of THF and water. Cool to 0 °C and add a base such as sodium bicarbonate (2.5 eq). Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5 °C. Causality: The primary amine is more nucleophilic and less sterically hindered than the secondary ring amine, allowing for regioselective protection under controlled conditions.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.
Synthetic Pathway Visualization (Cbz Route)
Caption: Decision matrix for choosing between Cbz and Boc protection.
Conclusion and Recommendations
The choice between this compound and its Boc-protected analogue is a classic case of balancing process efficiency against chemical functionality.
Choose the Benzyl Carbamate (Cbz) Strategy when:
-
Orthogonality to acid-labile groups is essential. If your downstream synthesis involves other Boc or t-butyl ester groups, the Cbz group's stability is a decisive advantage.
-
The final deprotection step can tolerate catalytic hydrogenation, and no reducible functional groups are present.
-
The high crystallinity and stability of the Cbz-protected intermediate are required for purification or long-term storage.
Choose the tert-Butyl Carbamate (Boc) Strategy when:
-
Overall process efficiency, cost, and environmental impact are the primary drivers. The shorter synthetic route via reductive amination typically results in a lower PMI and is more cost-effective at scale.
-
Mild deprotection conditions are required. The presence of reducible groups like alkenes, alkynes, or nitro groups makes the acid-labile Boc group the only viable option.
-
The hazards associated with benzyl chloroformate are a significant concern for the available manufacturing facility.
For most large-scale applications where the downstream chemistry allows, the Boc-protection strategy often presents a more favorable cost-benefit profile due to its significantly higher process efficiency and better green chemistry metrics. However, the Cbz-protected intermediate remains an indispensable tool for complex syntheses where its unique stability and orthogonality are mission-critical.
References
-
Devarasetty, M., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
American Chemical Society. (n.d.). Green Chemistry Metrics. ACS Green Chemistry Institute. [Link]
-
Gałuszka, A., et al. (2012). Green Chemistry Metrics, A Review. Molecules, 17(12), 14470-14493. [Link]
-
Baran, P. S. (2011). The economies of synthesis. Beilstein Journal of Organic Chemistry, 7, 377-383. [Link]
-
He, F., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3471-3474. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Protection & Deprotection. [Link]
-
Hakeem, I., et al. (2023). How to Calculate Economic Evaluation in Industrial Chemical Plant Design: A Case Study of Gold Mining Using Amalgamation Method. Journal of Chemical Engineering and Industrial Biotechnology. [Link]
-
Monash University. (n.d.). Efficiency of organic reaction pathways. Student Academic Success. [Link]
-
Yale University. (n.d.). Green Chemistry-related Metrics Used in Chemical Manufacturing. Green Chemistry Toolkit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-2-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
Biological activity comparison of final compounds synthesized with and without Benzyl (4-methylpiperidin-4-yl)carbamate
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly privileged structure in drug design.[2] A critical juncture in the synthesis and ultimate biological activity of piperidine-containing compounds often revolves around the functionalization of its nitrogen atom. This guide provides an in-depth comparison of the biological activities of final compounds synthesized with and without a specific N-protecting group, Benzyl (4-methylpiperidin-4-yl)carbamate.
While direct head-to-head biological data for a single compound with and without this exact moiety is not prevalent in publicly accessible literature, a robust comparative analysis can be constructed. This is achieved by examining the extensive body of structure-activity relationship (SAR) studies on 4-aminopiperidine derivatives and understanding the fundamental physicochemical contributions of the benzyl carbamate group.[3][4] This guide will dissect these contributions, offering field-proven insights into the causal relationships between chemical structure and biological effect, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Dichotomy of a Protecting Group: From Synthetic Intermediate to Bioactive Modulator
This compound is often introduced during synthesis as a protecting group for the 4-amino functionality of a piperidine ring. The benzyloxycarbonyl (Cbz or Z) group is a classic choice for amine protection due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[5] However, the retention of this moiety in a final compound, whether by design or as a synthetic precursor, fundamentally alters its biological profile compared to its unprotected amine counterpart.
The primary divergence in bioactivity stems from the significant alteration of the physicochemical properties of the 4-amino-4-methylpiperidine substituent. The unprotected amine is basic and polar, capable of forming hydrogen bonds and ionic interactions. In contrast, the benzyl carbamate derivative is significantly more lipophilic, bulkier, and lacks the basicity of the free amine. These differences have profound implications for a compound's pharmacokinetics and pharmacodynamics.
Impact on Pharmacokinetics and Physicochemical Properties
The introduction of the benzyl carbamate moiety can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Compound without this compound | Compound with this compound | Rationale & Supporting Evidence |
| Lipophilicity (LogP) | Lower | Higher | The addition of the benzyl and carbamate groups significantly increases the nonpolar surface area of the molecule, leading to a higher partition coefficient (LogP). Increased lipophilicity can enhance membrane permeability and absorption.[6] |
| Solubility (Aqueous) | Higher | Lower | The polar, ionizable amino group in the unprotected compound generally imparts greater water solubility compared to the more hydrophobic carbamate derivative. |
| Metabolic Stability | Potentially lower | Potentially higher | The free amine can be a site for metabolic transformations such as N-acetylation or oxidation. The carbamate group can shield the amine from these metabolic pathways, potentially increasing the compound's half-life.[1] |
| Receptor Interaction | Can act as a hydrogen bond donor and form ionic interactions. | Primarily engages in hydrophobic and van der Waals interactions. The carbamate carbonyl can act as a hydrogen bond acceptor. | The nature of the interaction with a biological target is fundamentally altered. The free amine can interact with acidic residues in a binding pocket, while the benzyl carbamate will favor hydrophobic pockets.[7] |
Comparative Biological Activity: A Predictive Framework Based on SAR
Structure-activity relationship studies on 4-aminopiperidine derivatives consistently demonstrate that modifications at the 4-amino position significantly impact biological activity.
-
Antimicrobial Activity : Studies on piperidinium surfactants have shown that the introduction of a carbamate fragment can lead to high bactericidal and fungicidal activity.[6] In contrast, the activity of compounds with a free amino group can be variable and highly dependent on the overall molecular context. The increased lipophilicity of the carbamate derivative may facilitate its interaction with and disruption of microbial cell membranes.
-
Anticancer Activity : The antiproliferative effects of piperidine-containing compounds are often sensitive to the nature of the substituents. A bulky, lipophilic group like benzyl carbamate could either enhance activity by promoting cell membrane traversal and interaction with intracellular targets or diminish it by sterically hindering binding to a specific active site.
-
Enzyme Inhibition : In the context of enzyme inhibition, the difference can be stark. For instance, in cholinesterase inhibitors, a basic nitrogen is often crucial for interaction with the anionic site of the enzyme.[7] Protecting this nitrogen as a carbamate would likely abolish or significantly reduce this activity. Conversely, if the target enzyme's active site has a large hydrophobic pocket, the benzyl carbamate moiety could confer a significant advantage in binding affinity.
Experimental Protocols for Comparative Biological Evaluation
To empirically determine the differences in biological activity, a panel of standardized in vitro assays is recommended.
Cytotoxicity Assessment: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (with and without the benzyl carbamate) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Diagram of the MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Protocol:
-
Prepare Inoculum: Grow the microbial strain in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).
-
Compound Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add the substrate (ATCh) to start the enzymatic reaction.
-
Colorimetric Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Kinetic Measurement: Measure the rate of color change by reading the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Diagram of the AChE Inhibition Assay Workflow
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 5. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal deprotection strategies for benzyl carbamate in the presence of other protecting groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The benzyl carbamate (Cbz or Z-group), a stalwart in the chemist's toolkit for amine protection, offers robustness and reliability. However, the true measure of its utility lies in its selective removal—or orthogonal deprotection—in the presence of a diverse array of other protecting groups, safeguarding the integrity of a complex molecular architecture.
This guide provides an in-depth comparison of key orthogonal deprotection strategies for the Cbz group. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Principle of Orthogonality in Cbz Deprotection
The concept of orthogonality is fundamental to efficient and successful multi-step synthesis.[1] It refers to the ability to deprotect one functional group without affecting others present in the molecule.[1] The Cbz group's versatility stems from its unique deprotection pathways, which are distinct from those of other commonly used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is the cornerstone of modern solid-phase peptide synthesis and complex molecule construction.
Core Deprotection Strategies: A Comparative Analysis
The primary strategies for Cbz deprotection can be broadly classified into hydrogenolysis, acidolysis, and nucleophilic cleavage. The choice of method is dictated by the substrate's sensitivity to the reaction conditions and the nature of other protecting groups present.
Catalytic Hydrogenolysis: The Mild Workhorse
Catalytic hydrogenolysis is the most prevalent and generally the mildest method for Cbz deprotection.[4] It involves the cleavage of the benzylic C-O bond by reduction, typically with hydrogen gas in the presence of a palladium catalyst.[4]
Mechanism of Action: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]
.dot
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Orthogonality and Limitations: While exceptionally mild, standard hydrogenolysis is incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some benzyl ethers.[5]
Catalytic Transfer Hydrogenolysis (CTH): A Safer Alternative: To circumvent the hazards associated with hydrogen gas, CTH employs a hydrogen donor in the presence of a catalyst.[2] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[5] A particularly efficient and user-friendly method involves the in situ generation of hydrogen from sodium borohydride in the presence of Pd/C in methanol.[6] This method has been shown to be compatible with Boc and acetyl protecting groups.[6]
Experimental Data: Comparison of Hydrogenolysis Methods
| Method | Reagents | Typical Reaction Time | Yield (%) | Orthogonality Highlights |
| Standard Hydrogenolysis | H₂, 10% Pd/C | 1-16 h | >95 | Stable to acid/base labile groups (Boc, Fmoc, esters). |
| Transfer Hydrogenolysis | HCOONH₄, 10% Pd/C | 0.5-4 h | >90 | Avoids H₂ gas; compatible with some sulfur-containing compounds. |
| In-situ H₂ Generation | NaBH₄, 10% Pd/C, MeOH | 5-30 min | >95 | Extremely rapid; compatible with Boc, Ac, and methyl esters.[6] |
Selective Hydrogenolysis in the Presence of Benzyl Ethers: A significant challenge in hydrogenolysis is the concurrent cleavage of benzyl ethers. However, the addition of basic inhibitors such as ammonia, pyridine, or ammonium acetate can effectively suppress benzyl ether hydrogenolysis while allowing for the smooth deprotection of the Cbz group.[7]
Acid-Mediated Cleavage: For Hydrogenation-Sensitive Substrates
When a molecule contains functional groups susceptible to reduction, acidic cleavage provides a robust alternative.
a) Hydrobromic Acid in Acetic Acid (HBr/AcOH): This classical method is highly effective but employs harsh conditions that can cleave other acid-labile groups like Boc.[4]
b) Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP): A milder and more selective Lewis acid-mediated approach has been developed using AlCl₃ in HFIP.[1][7][8] This system offers excellent functional group tolerance.
Mechanism of Action: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the carbamate, increasing its electrophilicity. The highly polar and poorly nucleophilic HFIP solvent facilitates the cleavage of the benzyl C-O bond, likely through an SN1-type mechanism, generating a stable benzyl cation.
.dot
Caption: Proposed mechanism for AlCl₃/HFIP mediated Cbz deprotection.
Orthogonality of AlCl₃/HFIP: This method is remarkably selective for the N-Cbz group in the presence of O- and N-benzyl ethers, Fmoc, and Alloc groups.[1][8] However, it is not orthogonal to the Boc group, which is also cleaved under these conditions.[1] It shows good tolerance for reducible groups like nitro, nitriles, and double bonds.[1]
Experimental Data: Comparison of Acidic Cleavage Methods
| Method | Reagents | Typical Reaction Time | Yield (%) | Orthogonality Highlights |
| HBr/AcOH | 33% HBr in AcOH | 1-4 h | 70-95 | Not orthogonal to Boc and other acid-labile groups. |
| AlCl₃/HFIP | AlCl₃, HFIP | 2-16 h | 85-98 | Orthogonal to Bn ethers, Fmoc, Alloc; cleaves Boc.[1][8] |
Nucleophilic Cleavage: For Highly Sensitive Substrates
For molecules adorned with functionalities that are intolerant to both reductive and strongly acidic conditions, a nucleophilic deprotection strategy offers a valuable solution.
2-Mercaptoethanol with Potassium Phosphate: A recently developed protocol utilizes 2-mercaptoethanol in the presence of a mild base, potassium phosphate, in N,N-dimethylacetamide (DMA) at elevated temperatures.[7] This method is reported to be superior for substrates with sensitive functionalities.[7]
Trustworthiness of the Method: The mild basic conditions and the nucleophilic nature of the cleavage mechanism provide a high degree of chemoselectivity, preserving sensitive functional groups that might be compromised by other methods.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis with NaBH₄/Pd-C
A self-validating system for rapid and clean Cbz deprotection.
-
Reaction Setup: To a solution of the Cbz-protected amine (1.0 equiv) in methanol (0.1 M), add 10% Pd/C (10 wt% of the substrate).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (1.0-1.5 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 5-30 minutes).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can often be used without further purification or can be purified by standard methods (e.g., column chromatography, crystallization).
Trustworthiness: The rapid reaction time and the visual confirmation of hydrogen evolution (effervescence) provide immediate feedback on the reaction's progress. The clean conversion, as monitored by TLC or LC-MS, validates the efficiency of the deprotection.
Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP
A robust method for selective Cbz cleavage in the presence of benzyl ethers.
-
Reaction Setup: To a solution of the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.2 M), add aluminum chloride (3.0 equiv) at room temperature. The mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) until a clear solution is obtained. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Trustworthiness: The orthogonality of this method can be validated by running the reaction on a substrate containing both a Cbz group and a benzyl ether and confirming the selective removal of only the Cbz group by NMR or LC-MS analysis of the product.
Decision-Making Workflow for Cbz Deprotection
.dot
Caption: A decision-making workflow for selecting the appropriate Cbz deprotection strategy.
Conclusion
The selective deprotection of the benzyl carbamate group is a critical operation in modern organic synthesis. A thorough understanding of the available methodologies, their mechanisms, and their compatibility with other protecting groups is essential for the successful construction of complex molecules. Catalytic hydrogenolysis, particularly with in-situ hydrogen generation, offers a mild and rapid solution for many substrates. For molecules containing reducible functionalities, the AlCl₃/HFIP system provides an excellent orthogonal strategy, provided that acid-labile groups like Boc are absent. For highly sensitive and complex substrates, nucleophilic cleavage methods present a valuable alternative. By leveraging the comparative data and detailed protocols within this guide, researchers can confidently navigate the challenges of orthogonal Cbz deprotection and accelerate their path to synthetic success.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Sultane, P. R.; Mete, T. B.; Bhat, R. G. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Lett.2015, 56 (16), 2067–2070.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Vinayagam, V.; Sadhukhan, S. K.; Botla, D. V.; Chittem, R. R.; Kasu, S. R.; Kumar, T. V. H. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. J. Org. Chem.2024 , 89 (8), 5665–5674. [Link]
-
Request PDF. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
Sources
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Benzyl (4-methylpiperidin-4-yl)carbamate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Benzyl (4-methylpiperidin-4-yl)carbamate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. This guide is based on the chemical's structure, the known hazards of the carbamate class of compounds, and data from structurally related molecules. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance on disposal, as they will be familiar with local, state, and federal regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls aimed at minimizing risk to personnel and the environment. This begins with accurate hazard identification, followed by proper segregation, containment, and ultimately, disposal through a licensed hazardous waste vendor.
Hazard Analysis of this compound
Due to the absence of a specific SDS, a hazard analysis must be inferred from its constituent parts: the benzyl carbamate group and the 4-methylpiperidine moiety.
-
Carbamate Group: Carbamates as a class of compounds can exhibit a range of toxicities. Some are known cholinesterase inhibitors, posing risks of neurotoxicity.[1] Symptoms of carbamate poisoning can develop rapidly and may include headache, dizziness, blurred vision, and in severe cases, convulsions and respiratory distress.[1]
-
Piperidine Moiety: Piperidine and its derivatives are typically alkaline and can be irritants to the skin and respiratory tract.
-
Benzyl Group: The benzyl group itself is not considered highly hazardous but can contribute to the overall toxicological profile of the molecule.
Based on similar compounds, such as Benzyl carbamate, we can anticipate that this compound may cause skin, eye, and respiratory irritation.[2][3]
Presumptive Hazard Classification:
| Hazard Class | Anticipated Effect | Source of Inference |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. | General carbamate toxicity[1] |
| Skin Corrosion/Irritation | May cause skin irritation. | Benzyl carbamate SDS[2] |
| Eye Damage/Irritation | May cause serious eye irritation. | Benzyl carbamate SDS[2] |
| Target Organ Toxicity | May cause respiratory irritation. | Benzyl carbamate SDS[2] |
Personal Protective Equipment (PPE) and Handling
Given the potential hazards, stringent adherence to PPE protocols is essential.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available, a properly fitted respirator may be necessary. Consult with your EHS department for respirator selection.
Waste Segregation and Collection: A Step-by-Step Guide
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams.
Step 1: Designate a Hazardous Waste Container Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.
Step 2: Label the Container The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label should include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab manager
Step 3: Waste Collection
-
Solid Waste: Collect pure this compound, as well as any grossly contaminated items such as weigh boats or filter paper, directly into the designated solid hazardous waste container.
-
Liquid Waste: If this compound is in solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Contaminated Labware: Disposable items with trace contamination (e.g., pipette tips, gloves) should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 4: Storage of Waste Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept closed at all times, except when adding waste.
Disposal Procedures
All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]
Disposal Workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
